molecular formula C8H11BO3 B157728 2-Methoxy-5-methylphenylboronic acid CAS No. 127972-00-3

2-Methoxy-5-methylphenylboronic acid

Cat. No.: B157728
CAS No.: 127972-00-3
M. Wt: 165.98 g/mol
InChI Key: CSVKZOZMPSRLTC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVKZOZMPSRLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378487
Record name 2-Methoxy-5-methylphenylboronic acid
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Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-00-3
Record name 2-Methoxy-5-methylphenylboronic acid
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Record name (2-methoxy-5-methylphenyl)boronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127972-00-3

This technical guide provides an in-depth overview of 2-Methoxy-5-methylphenylboronic acid, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its physicochemical properties, spectroscopic profile, key applications, and experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 127972-00-3[2][3][4]
Molecular Formula C₈H₁₁BO₃[2][3][4]
Molecular Weight 165.98 g/mol [3][4]
Melting Point 92-97 °C[2]
Appearance White to off-white crystalline powder[1][4]
Solubility Soluble in methanol. Less soluble in water, and more soluble in organic solvents like ethanol and dichloromethane.[3]
pKa (Predicted) 8.65 ± 0.58[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.6s1HAr-H
7.38d, J = 2.3 Hz1HAr-H
7.19dd, J = 8.4 Hz, 2.3 Hz1HAr-H
6.87d, J = 8.4 Hz1HAr-H
3.78s3H-OCH₃
2.2s3H-CH₃
Solvent: d6-DMSO, Frequency: 300 MHz[2]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Applications in Organic Synthesis

This compound is a key building block in various organic transformations, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4]

Its applications extend to:

  • Pharmaceuticals: The synthesis of complex organic molecules that form the backbone of many drug candidates.[1][4]

  • Agrochemicals: The development of new pesticides and herbicides.[1][4]

  • Materials Science: The creation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.[1]

  • Sensor Technology: Its boronic acid moiety can interact with diols, enabling its use in sensors for detecting sugars and other biomolecules.[1][4]

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of 2-bromo-1-methoxy-4-methylbenzene with n-butyllithium, followed by quenching with a borate ester and subsequent acidic workup.[2]

Workflow for the Synthesis of this compound

G start Start: 2-bromo-1-methoxy-4-methylbenzene in THF add_nBuLi Add n-butyllithium at -78°C start->add_nBuLi stir1 Stir for 1 hour at -78°C add_nBuLi->stir1 add_borate Transfer to trimethyl borate solution in THF stir1->add_borate warm_stir Warm to room temperature and stir for 4 hours add_borate->warm_stir quench Pour into 3N HCl warm_stir->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry organic phase and concentrate extract->dry_concentrate product Product: this compound dry_concentrate->product

Caption: Synthetic workflow for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This boronic acid serves as the organoboron component in the Suzuki-Miyaura reaction. The general catalytic cycle is a well-established process.

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid This compound + Base boronic_acid->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Biaryl Product (Ar-Ar') reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3][4] It should be stored in a cool, dry place under an inert atmosphere.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxy-5-methylphenylboronic acid, a versatile organoboron compound critical in various fields of chemical synthesis. Valued for its role in forming carbon-carbon bonds, it is a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in modern drug discovery workflows.

Core Quantitative Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical inventory management.

PropertyValueCitations
Molecular Weight 165.98 g/mol [1][2][3]
Molecular Formula C₈H₁₁BO₃[1][2][4]
Linear Formula CH₃OC₆H₃(CH₃)B(OH)₂[3]
CAS Number 127972-00-3[1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 92-97 °C[3][4][5]
Purity ≥95%[3]
Synonyms 2-Methoxy-5-methylbenzeneboronic acid[1]

Key Applications in Research and Development

This compound is a staple reagent in organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions.

  • Organic Synthesis : It serves as a fundamental building block for constructing complex organic molecules, which is particularly crucial in the development of new pharmaceuticals and agrochemicals.[1]

  • Suzuki-Miyaura Cross-Coupling : The compound is extensively used in Suzuki-Miyaura reactions to form C-C bonds, a foundational method in modern organic chemistry.[1][3][5] Its unique structure offers selective reactivity, which can improve the efficiency of synthetic pathways.[1]

  • Drug Discovery : In medicinal chemistry, this boronic acid is used to synthesize potential therapeutic agents. Applications include the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are being investigated as potential antitumor agents.[3][5] Its derivatives are also instrumental in creating inhibitors for other key signaling proteins, such as Aurora kinases.[6]

  • Materials Science : The boronic acid functionality allows for its application in the development of advanced materials, including functional polymers and components for organic electronics.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis starting from 2-bromo-1-methoxy-4-methylbenzene.[5]

Materials:

  • 2-bromo-1-methoxy-4-methylbenzene

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous THF (100 mL) in a flask equipped for low-temperature reactions.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (15 mmol) dropwise to the solution. Maintain the temperature at -78 °C and stir for 1 hour.

  • In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).

  • Transfer the lithium-halogen exchanged solution to the trimethyl borate solution at -78 °C.

  • Allow the reaction mixture to warm gradually to room temperature and continue stirring for 4 hours.

  • Quench the reaction by pouring the mixture into 3N hydrochloric acid (125 mL).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a yellowish-white solid.[5]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of this compound as a coupling partner with an aryl halide. This reaction is fundamental for creating biaryl structures commonly found in pharmaceuticals.[8][9]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, NaHCO₃)

  • Solvent system (e.g., 1,4-dioxane/H₂O, DME/H₂O, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the target temperature (typically 85-100 °C) and stir vigorously for the required duration (4-24 hours), monitoring progress by TLC or GC-MS.[9]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[9]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification boronic_acid 2-Methoxy-5- methylphenylboronic Acid reaction Reaction Setup (Inert Atmosphere) boronic_acid->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->reaction heating Heating (85-100°C, 4-24h) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow start Building Block: This compound synthesis Suzuki-Miyaura Cross-Coupling start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification (e.g., Kinase Inhibitors) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of the boronic acid in a typical drug discovery pipeline.

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-5-methylphenylboronic acid, a versatile organoboron compound. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is an organic boron compound with applications in organic synthesis, particularly as a catalyst or ligand in reactions like Suzuki-Miyaura cross-coupling.[1][2] While it has limited solubility in water, it is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₁BO₃[1][4]
Molecular Weight 165.98 g/mol [1][4]
Melting Point 92-97 °C (lit.)[2][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol[2][3]
CAS Number 127972-00-3[1][3][4]
Purity ≥95% (Assay by titration)[1]

Experimental Protocols

A common method for the preparation of this compound involves the reaction of 2-bromo-1-methoxy-4-methylbenzene with n-butyllithium followed by reaction with a boron source.[3]

Synthesis of this compound [3]

Materials:

  • 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol)

  • n-butyllithium (15 mmol)

  • Trimethyl borate (15 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of trimethyl borate in THF.

  • Transfer the first solution to the trimethyl borate solution at -78 °C and stir for 1 hour.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.

  • Pour the reaction mixture into 3N hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the yellowish-white solid product, this compound.

Characterization: The product can be characterized by ¹H NMR (300 MHz, d6-DMSO): δ 7.6 (s, 1H), 7.38 (d, J = 2.3 Hz, 1H), 7.19 (dd, J = 8.4 Hz, 2.3 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 3.78 (s, 3H), 2.2 (s, 3H).[3]

Visualized Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its application in a generalized Suzuki-Miyaura cross-coupling reaction.

synthesis_workflow start Start: 2-bromo-1-methoxy-4-methylbenzene in THF add_nBuLi Add n-BuLi at -78°C start->add_nBuLi stir1 Stir for 1h at -78°C add_nBuLi->stir1 add_borate Add Trimethyl Borate in THF at -78°C stir1->add_borate stir2 Stir for 1h at -78°C, then 4h at RT add_borate->stir2 quench Quench with 3N HCl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate under vacuum dry->concentrate product Product: This compound concentrate->product

Synthesis workflow for this compound.

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

suzuki_coupling_workflow reactants Reactants: This compound + Aryl/Vinyl Halide solvent Dissolve in Anhydrous Solvent reactants->solvent catalyst_base Add Palladium Catalyst and Base heat Heat under Inert Atmosphere catalyst_base->heat solvent->catalyst_base workup Aqueous Workup and Extraction heat->workup purification Purification (e.g., Chromatography) workup->purification product Cross-Coupled Product purification->product

Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide on 2-Methoxy-5-methylphenylboronic Acid: Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylboronic acid, with a specific focus on its solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an organic boron compound with the chemical formula C8H11BO3 and a molecular weight of approximately 165.98 g/mol .[1][2] The melting point of this compound is reported to be in the range of 92-97 °C.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H11BO3[1][2]
Molecular Weight 165.98 g/mol [2][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 92-97 °C[3][4]
pKa (Predicted) 8.65 ± 0.58[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
WaterLess soluble[1]
MethanolSoluble[1][4][5]
EthanolMore soluble[1]
DichloromethaneMore soluble[1]

The solubility of boronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The hydroxyl groups in boronic acids can act as both hydrogen bond donors and acceptors, which facilitates their dissolution in polar solvents.[6]

Experimental Protocol for Solubility Determination

Due to the absence of specific published methods for this compound, a general and widely accepted technique for determining the solubility of boronic acids in organic solvents, known as the dynamic (or synthetic) method, is described below.[6] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.[6]

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Programmable thermostat/circulator

  • Luminance probe or other turbidity sensor

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel to create a biphasic sample of a specific composition.[6]

  • Heating and Stirring: The sample is heated at a slow, controlled rate (e.g., 0.1 K/min) using the programmable thermostat while being continuously and vigorously stirred to ensure thermal and compositional homogeneity.[6]

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the sample.[6]

  • Dissolution Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp change in light transmission, is recorded as the dissolution temperature for that specific composition.

  • Data Collection: Repeat steps 1-4 with different known compositions of the solute and solvent to determine the solubility over a range of temperatures.

  • Solubility Curve Generation: Plot the dissolution temperatures against the corresponding mole fractions of this compound to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

G A Sample Preparation (Weighing of Solute and Solvent) B Heating and Stirring (Controlled Rate) A->B C Turbidity Monitoring (Luminance Probe) B->C D Observation of Dissolution (Clear Point Detection) C->D E Record Dissolution Temperature and Composition D->E F Repeat for Different Compositions E->F F->A  Next Composition G Generate Solubility Curve F->G  All Compositions Tested

Caption: Workflow for Dynamic Solubility Determination.

References

A Technical Guide to 2-Methoxy-5-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols relevant to research and drug development professionals.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dichloromethane.[1] Its key properties are summarized in the table below. There are some discrepancies in the reported melting point in the literature, with values ranging from 92°C to 162°C. This variation may be attributable to the presence of its anhydride form or differences in experimental conditions.

PropertyValueSource
CAS Number 127972-00-3[1]
Molecular Formula C₈H₁₁BO₃[1]
Molecular Weight 165.98 g/mol -
Appearance White to off-white crystalline solid/powder[1]
Melting Point 92-97 °C (lit.)[1][2]
~160-162 °C[1]
Solubility Soluble in methanol[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the reaction of a corresponding organolithium or Grignard reagent with a borate ester, followed by acidic workup.

Detailed Synthesis Protocol

A common laboratory-scale synthesis involves the lithiation of 2-bromo-1-methoxy-4-methylbenzene followed by reaction with trimethyl borate.[2]

Materials:

  • 2-bromo-1-methoxy-4-methylbenzene

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous tetrahydrofuran (THF).[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add n-butyllithium (15 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.[2]

  • In a separate flask, prepare a solution of trimethyl borate (15 mmol) in anhydrous THF (100 mL).[2]

  • Transfer the organolithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C. Stir for an additional hour at this temperature.[2]

  • Allow the reaction mixture to warm gradually to room temperature and continue stirring for 4 hours.[2]

  • Quench the reaction by pouring the mixture into 3N hydrochloric acid (125 mL).[2]

  • Extract the aqueous layer three times with ethyl acetate.[2]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • The resulting yellowish-white solid is this compound.[2]

G Synthesis Workflow for this compound start Start: 2-bromo-1-methoxy-4-methylbenzene in anhydrous THF lithiation 1. Lithiation with n-BuLi @ -78 °C, 1 hr start->lithiation boration 2. Reaction with Trimethyl Borate @ -78 °C, 1 hr lithiation->boration warm 3. Warm to Room Temperature Stir for 4 hrs boration->warm quench 4. Acidic Workup with 3N HCl warm->quench extraction 5. Extraction with Ethyl Acetate quench->extraction product End Product: This compound extraction->product

Synthesis Workflow Diagram

Applications in Research and Drug Development

The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing biaryl compounds, which are privileged structures in many drug molecules.[4] The unique electronic properties conferred by the methoxy and methyl groups can influence the reactivity and subsequent biological activity of the synthesized compounds.[3]

This reagent is utilized in the development of:

  • Pharmaceuticals: As a key building block for complex organic molecules, including kinase inhibitors for cancer therapy.[3][5]

  • Agrochemicals: For the synthesis of novel pesticides and herbicides.[3]

  • Materials Science: In the development of advanced materials like functional polymers and nanomaterials.[3][6]

  • Analytical Chemistry: In sensor technology for the detection of sugars and other biomolecules.[3]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Phosphine ligand (e.g., Triphenylphosphine or SPhos) (0.04-0.08 mmol)

  • Base (e.g., Potassium Carbonate or Potassium Phosphate) (2.0-2.5 mmol)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Ethyl acetate

  • Brine

Procedure:

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or round-bottom flask with condenser) and cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and a finely ground base.[7][8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas at least three times.[8] Alternatively, purge the vessel with the inert gas for 10-15 minutes.[7][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-12 hours), monitoring progress by TLC or GC-MS.[7][8]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[8]

  • Purification: Separate the organic layer. Wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[8]

G Generalized Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst Setup boronic_acid This compound reaction_setup 1. Combine in Flask under Inert Atmosphere aryl_halide Aryl Halide (Ar-X) catalyst Pd Catalyst & Ligand base Base (e.g., K₂CO₃) solvent_add 2. Add Degassed Solvent reaction_setup->solvent_add heating 3. Heat (80-100 °C) Monitor Progress solvent_add->heating workup 4. Cool & Perform Aqueous Workup heating->workup purification 5. Purify (e.g., Column Chromatography) workup->purification final_product Final Product: Biaryl Compound purification->final_product

Suzuki-Miyaura Coupling Workflow

Additional Experimental Methodologies

Protocol: Melting Point Determination

Accurate determination of the melting point is critical for verifying the purity of a synthesized compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

Procedure:

  • Sample Preparation: Load a small amount of the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Measurement: For an accurate reading, start heating at a rate of 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.

Safety Information

While comprehensive safety data is limited, this compound should be handled with standard laboratory precautions.[1] It is irritating to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[1]

  • Handling: Avoid inhalation of dust, ingestion, or direct contact with skin and eyes.[1] Use in a well-ventilated area or a chemical fume hood.

  • Disposal: This material and its container should be disposed of as hazardous waste.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-methylphenylboronic acid. Due to the limited availability of a definitive, published spectrum for this specific compound, this guide utilizes data from a closely related analog, 4-methoxy-2-methylphenylboronic acid, to provide a reliable interpretation. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the proton coupling relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic boronic acid protons. The chemical shifts, multiplicities, and coupling constants are influenced by the electronic effects of the substituents on the phenyl ring.

Based on the analysis of the structurally similar 4-methoxy-2-methylphenylboronic acid, the following data is expected for this compound when dissolved in DMSO-d₆ with a few drops of D₂O. The addition of D₂O will cause the exchange of the acidic boronic acid protons, leading to their signal disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ + D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d1HAr-H
~6.70dd1HAr-H
~6.65d1HAr-H
~3.75s3H-OCH₃
~2.20s3H-CH₃

Note: The chemical shifts are approximate and based on the spectrum of 4-methoxy-2-methylphenylboronic acid. The exact values for this compound may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of an arylboronic acid like this compound. Arylboronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and broadened NMR spectra. The choice of solvent and sample preparation are therefore critical.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and a clean, dry sample vial

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to dissolve the compound completely. A brief application of gentle heat or sonication may be used if necessary.

    • To exchange the acidic protons of the boronic acid group, add 1-2 drops of D₂O to the solution and mix thoroughly. This simplifies the aromatic region of the spectrum by removing the B(OH)₂ signal and any associated coupling.

  • NMR Data Acquisition:

    • Transfer the prepared solution to a clean, dry 5 mm NMR tube.

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference solvent peak.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

      • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Number of scans: 16 to 64, depending on the sample concentration.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: A range covering from approximately -1 to 13 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants (J-values) of the signals.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling relationships between the aromatic protons of this compound.

G cluster_molecule This compound H4 H4 H3 H3 H4->H3 J (ortho) H6 H6 H4->H6 J (meta) H3->H4 J (ortho)

Caption: Predicted ¹H-¹H coupling pathways in the aromatic region.

This guide provides a comprehensive overview for researchers and professionals working with this compound. While the provided spectral data is based on a close structural analog, the experimental protocol and coupling analysis offer a solid foundation for obtaining and interpreting the ¹H NMR spectrum of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methoxy-5-methylphenylboronic acid. Due to a lack of publicly available experimental spectra for this specific compound, this guide utilizes data from analogous structures to predict the chemical shifts. This document also outlines a standard experimental protocol for the acquisition of ¹³C NMR spectra for arylboronic acids and visualizes the underlying principles of chemical shift prediction.

Predicted ¹³C NMR Chemical Shifts

The expected ¹³C NMR chemical shifts for this compound are detailed in Table 1. These values are estimated based on the known substituent effects of methoxy, methyl, and boronic acid groups on a benzene ring, derived from analyses of phenylboronic acid, anisole, and toluene. The carbon atoms are numbered as indicated in the accompanying diagram.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1~125The C-B bond generally results in a broad, often unobserved, signal in this region.
C2~160The methoxy group strongly deshields the ipso-carbon.
C3~112Shielded by the ortho-methoxy group.
C4~138Deshielded by the para-methyl group.
C5~130The methyl group has a minor deshielding effect on the ipso-carbon.
C6~120Shielded by the para-methoxy group and ortho to the boronic acid group.
-OCH₃~55Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃~21Typical chemical shift for a methyl group on an aromatic ring.

Understanding Substituent Effects on Chemical Shifts

The predicted chemical shifts are a composite of the electronic effects of the three substituents on the phenyl ring. The following diagram illustrates the interplay of these effects, which are primarily based on the electron-donating or electron-withdrawing nature of the groups and their positions relative to each carbon atom.

G Experimental Workflow for ¹³C NMR Spectroscopy SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRacq NMR Data Acquisition (¹³C{¹H} Experiment) SamplePrep->NMRacq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMRacq->DataProc Analysis Spectral Analysis (Referencing, Peak Picking, Assignment) DataProc->Analysis Report Final Report (Data Table and Interpretation) Analysis->Report

An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenylboronic acid is a valuable reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility is particularly pronounced in the synthesis of complex organic molecules, finding applications in drug discovery and materials science.[1] This technical guide aims to provide a comprehensive overview of the available data on this compound.

It is important to note that a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a definitive crystal structure for this compound. Therefore, this guide will focus on presenting the available physicochemical data and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁BO₃[2]
Molecular Weight 165.98 g/mol [2]
CAS Number 127972-00-3[2]
Appearance White to off-white crystalline powder[1]
Melting Point 92-97 °C[3]
Solubility Soluble in methanol[3]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of an organolithium reagent with a trialkyl borate, followed by acidic workup.[2]

Synthesis of this compound[2]

Materials:

  • 2-bromo-1-methoxy-4-methylbenzene

  • n-butyllithium (n-BuLi)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (15 mmol) dropwise to the solution. Stir the mixture for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).

  • Transfer the organolithium solution to the trimethyl borate solution at -78 °C.

  • Maintain the reaction mixture at -78 °C and stir for 1 hour.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.

  • Pour the reaction mixture into 3N hydrochloric acid (125 mL) to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • The resulting yellowish-white solid can be further purified if necessary. The reported yield for this procedure is 89% (2.2 g).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents 2-bromo-1-methoxy-4-methylbenzene + n-BuLi in THF lithiation Lithiation (-78 °C, 1 hr) reagents->lithiation Formation of organolithium borate_ester Intermediate Borate Ester lithiation->borate_ester Addition to borate hydrolysis Acidic Hydrolysis (3N HCl) borate_ester->hydrolysis Quenching and protonation product This compound hydrolysis->product Isolation trimethyl_borate Trimethyl Borate in THF trimethyl_borate->borate_ester

Synthesis of this compound.

Conclusion

While the crystal structure of this compound remains to be publicly documented, this guide provides essential information for its use in research and development. The detailed synthesis protocol and physicochemical data serve as a valuable resource for chemists and material scientists. Further studies, particularly X-ray crystallographic analysis, would be beneficial to fully elucidate the solid-state structure of this important synthetic building block.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of this compound, featuring both a methoxy and a methyl group on the phenyl ring, allows for the introduction of this unique moiety into complex molecules, thereby influencing their biological activity and material properties. This guide provides a detailed overview of a common and effective method for the synthesis of this compound, including a comprehensive experimental protocol and a summary of the key reaction parameters.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation of 2-bromo-1-methoxy-4-methylbenzene followed by borylation.

ParameterValueReference
Starting Material2-bromo-1-methoxy-4-methylbenzene[5]
Yield89%[5]
PurityNot explicitly stated, but product is a solid[5]
Reaction Time1 hour for lithiation, 4 hours for borylation/hydrolysis[5]
Key Reagentsn-Butyllithium, Trimethyl borate[5]
SolventTetrahydrofuran (THF)[5]
Reaction Temperature-78 °C for lithiation, warming to room temperature[5]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2-bromo-1-methoxy-4-methylbenzene.

Materials:

  • 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol)[5]

  • n-Butyllithium (15 mmol)[5]

  • Trimethyl borate (15 mmol)[5]

  • Tetrahydrofuran (THF), anhydrous (100 mL)[5]

  • 3N Hydrochloric acid (125 mL)[5]

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol) in anhydrous tetrahydrofuran (THF).[5]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, slowly add n-butyllithium (15 mmol) dropwise. Maintain the temperature at -78 °C and stir the reaction mixture for 1 hour.[5]

  • Borylation: In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL). Transfer the previously prepared lithium reagent to this borate solution at -78 °C.[5]

  • Warming and Stirring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.[5]

  • Hydrolysis and Extraction: Pour the reaction mixture into 3N hydrochloric acid (125 mL). Extract the aqueous layer three times with ethyl acetate.[5]

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[5]

  • Purification: The resulting yellowish-white solid is this compound (2.2 g, 89% yield).[5] Further purification can be achieved by recrystallization if necessary.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway for this compound, starting from 2-bromo-1-methoxy-4-methylbenzene.

Synthesis_Pathway A 2-bromo-1-methoxy-4-methylbenzene B n-Butyllithium (n-BuLi) THF, -78 °C C Aryllithium Intermediate A->C D 1) Trimethyl borate 2) H₃O⁺ E This compound C->E

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound via lithiation of the corresponding aryl bromide is a high-yielding and reliable method. The detailed protocol provided in this guide offers a clear and reproducible procedure for researchers and professionals in the fields of chemistry and drug development. The availability of this key building block enables the efficient construction of complex molecular architectures with potential applications in various areas of chemical science.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-methylphenylboronic acid. Understanding the chemical stability of this versatile reagent is crucial for its effective use in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, and for ensuring the quality and reproducibility of experimental results. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analog, 2-methoxyphenylboronic acid, is presented in Table 1. These properties are fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound2-Methoxyphenylboronic acid
CAS Number 127972-00-3[1]5720-06-9[2]
Molecular Formula C₈H₁₁BO₃[1]C₇H₉BO₃[2]
Molecular Weight 165.98 g/mol 151.96 g/mol [2]
Appearance White to off-white crystalline powder or solid[3]White powder or crystals[2][4]
Melting Point 92-97 °C (lit.)[3][5]105-110 °C (lit.)[2][4]
Solubility Soluble in methanol[3][5]Insoluble in water; slightly soluble in chloroform and ethyl acetate[4]

Stability Profile and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to degradation through several pathways. The primary routes of decomposition are protodeboronation and oxidation. The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is advisable to store the compound in a cool environment to minimize thermal decomposition.

  • Moisture (Hydrolytic Stability): The presence of water can facilitate the hydrolysis of the C-B bond, leading to protodeboronation. Therefore, it is crucial to protect the compound from moisture.

  • Air (Oxidative Stability): this compound is noted to be air-sensitive. Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Light (Photostability): Exposure to light, particularly UV radiation, can promote degradation. The compound should be stored in a dark place.

Major Degradation Pathways:

  • Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by aqueous acids or bases and can be accelerated by heat. The product of this degradation is 2-methoxy-5-methylbenzene (2-methylanisole).

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenolic byproducts. The reaction with hydrogen peroxide, for instance, is known to cleave the boronic acid group to yield an alcohol.[6]

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.

A diagram illustrating the main degradation pathways is provided below.

DegradationPathways A This compound B 2-Methoxy-5-methylbenzene (Protodeboronation Product) A->B H₂O, H⁺ or OH⁻ Heat C Phenolic Byproducts (Oxidation Products) A->C O₂, Oxidants D Boroxine (Dehydration Product) A->D Heat, -H₂O

Figure 1: Key degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place. Some suppliers recommend refrigeration (2-8 °C) or storage at <15°C. For short periods, room temperature may be acceptable.To minimize thermal degradation and boroxine formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation due to air sensitivity.
Light Store in a dark place, protected from light.To prevent photodegradation.
Moisture Keep container tightly sealed in a dry place.To prevent hydrolysis and subsequent protodeboronation.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound. These can be adapted based on specific laboratory capabilities and regulatory requirements.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Suitable inert solvent for stock solution (e.g., anhydrous acetonitrile or THF)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation (in solution): Heat the stock solution at a controlled elevated temperature (e.g., 80 °C).

    • Thermal Degradation (solid state): Place the solid compound in a controlled temperature oven.

    • Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

The workflow for a forced degradation study is depicted below.

ForcedDegradationWorkflow cluster_0 Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC-UV/MS A->Analysis B Base Hydrolysis B->Analysis C Oxidative Degradation C->Analysis D Thermal Degradation D->Analysis E Photodegradation E->Analysis Start Prepare Stock Solution of This compound Start->A Start->B Start->C Start->D Start->E End Identify Degradants and Assess Stability Analysis->End

Figure 2: Workflow for a forced degradation study.
Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector (or PDA) and preferably a mass spectrometer (LC-MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Thermal Analysis Protocol (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of solid this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)[7]

TGA Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature.

DSC Procedure:

  • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the heat flow to identify melting endotherms and any exothermic decomposition events.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its stability is a critical consideration for its successful application. The primary degradation pathways are protodeboronation and oxidation, which are influenced by temperature, moisture, air, and light. Adherence to the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—is essential to maintain its purity and reactivity. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important building block in their research and development endeavors.

References

A Comprehensive Technical Guide to 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, 2-Methoxy-5-methylphenylboronic acid is a valuable reagent in modern organic synthesis. This technical guide provides an in-depth overview of its properties, common synonyms, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Synonyms and Chemical Identifiers

This compound is also known by the following names:

  • 2-Methoxy-5-methylbenzeneboronic acid[1][2]

  • (2-Methoxy-5-methylphenyl)boronic acid[3]

A related isomer, (5-Methoxy-2-methylphenyl)boronic acid, is also sometimes encountered.[4]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 127972-00-3[1][3][5]
Molecular Formula C₈H₁₁BO₃[1][5]
Molecular Weight 165.98 g/mol [1][5]
Melting Point 92-97 °C[3][6][7]
Appearance White to off-white crystalline powder[1]
PubChem CID 2773485[1]
MDL Number MFCD02179465[1]
InChI Key CSVKZOZMPSRLTC-UHFFFAOYSA-N[7]

Core Applications in Synthesis

This compound is a versatile organoboron compound primarily utilized as a key building block in organic synthesis. Its most prominent application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals and agrochemicals.[1][8] This reagent is also employed in materials science for the development of advanced materials such as polymers and nanomaterials.[1][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a corresponding organolithium species with a borate ester, followed by acidic workup.[7]

Materials:

  • 2-Bromo-1-methoxy-4-methylbenzene

  • n-Butyllithium

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (15 mmol) dropwise to the solution and stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).

  • Transfer the organolithium solution to the trimethyl borate solution at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.

  • Pour the reaction mixture into 3N hydrochloric acid (125 mL) to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[7]

G Synthesis of this compound A 2-Bromo-1-methoxy-4-methylbenzene in THF B Add n-BuLi at -78°C A->B Lithiation C Organolithium Intermediate B->C D React with Trimethyl Borate C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F Hydrolysis G This compound F->G

Caption: Workflow for the synthesis of this compound.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3][4]

G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_0 Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A  Oxidative  Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B  Transmetalation PdII_B->Pd0  Reductive  Elimination Product R¹-R² (Coupled Product) PdII_B->Product RX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Safe Handling and Use of 2-Methoxy-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Methoxy-5-methylphenylboronic acid (CAS No. 127972-00-3), a versatile reagent in organic synthesis, particularly in cross-coupling reactions.[1] Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[2][3] The primary hazards are associated with skin and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2][3][4]
Eye Irritation2AH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[5]

Signal Word: Warning[5]

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to prevent exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls
  • Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6]
Body Protection A fully fastened laboratory coat.[6]
Respiratory Protection For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Assess Risks ppe_check Verify PPE Integrity start->ppe_check Select Appropriate PPE fume_hood Confirm Fume Hood Operation ppe_check->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction dissolve->reaction decontaminate Decontaminate Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.[7]
Skin Contact Take off contaminated clothing and wash it before reuse.[4][8] Wash skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[9] If respiratory irritation persists, seek medical attention.
Ingestion Rinse mouth with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9]

Storage and Stability

Proper storage is necessary to maintain the integrity of the compound and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[4]
Atmosphere Keep the container tightly closed.[4]
Incompatibilities Avoid contact with strong oxidizing agents.[7]

Spill and Waste Disposal

Spill Decontamination

In the event of a small spill within a chemical fume hood:

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.[10]

  • Collection: Carefully scoop the absorbed material into a sealable container.[10]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a basic solution (e.g., sodium bicarbonate solution) to convert residual boronic acid to a more water-soluble boronate salt.[6]

  • Final Cleaning: Wash the area with soap and water.[11]

  • Waste: All cleanup materials must be collected and disposed of as hazardous waste.[6]

Spill_Cleanup spill Spill Occurs don_ppe Don Appropriate PPE spill->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of Waste decontaminate->dispose restock Restock Spill Kit dispose->restock

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar boronic acids and should be adapted and optimized for specific substrates.[12]

Materials
  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture vigorously and heat to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Methoxy-5-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is an attractive coupling partner due to the electronic effects of its substituents. The methoxy group at the ortho position and the methyl group at the para position are both electron-donating, which can influence the reactivity of the boronic acid in the catalytic cycle.

Palladium Catalysts and Reaction Components

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Commonly Used Palladium Catalysts:

  • Palladium(II) acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species. It is often used in combination with phosphine ligands.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable Pd(0) complex that is often used directly as the catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust catalyst that is often effective for challenging coupling reactions.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another common Pd(0) source that requires the addition of a ligand.

Key Reaction Components:

  • Ligands: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Examples include triphenylphosphine (PPh₃), SPhos, and XPhos. The choice of ligand can significantly impact the reaction outcome.

  • Bases: A base is required to activate the boronic acid for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

  • Solvents: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).

Data Presentation: Illustrative Reaction Parameters and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and similar substrates with various aryl halides. Please note that optimal conditions may vary depending on the specific substrates used.

Table 1: Cross-Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O90888
32-BromopyridinePd(dppf)Cl₂ (2)-Cs₂CO₃Toluene1101685
44-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane/H₂O1001095

Table 2: Cross-Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1102478
21-Chloro-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1201875
32-ChloropyridinePd(dppf)Cl₂ (3)-Cs₂CO₃Toluene1202470
44-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane/H₂O1102082

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the tube and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous workup by adding ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)L_n-Ar R-Pd(II)L_n-Ar Transmetalation->R-Pd(II)L_n-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration R-Ar R-Ar Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base B Add Solvents A->B C Establish Inert Atmosphere B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Reactivity

Substituent_Effects cluster_boronic_acid This compound cluster_effects Electronic Effects cluster_outcome Reaction Outcome Boronic_Acid B(OH)₂ Methoxy ortho-Methoxy (Electron-Donating) Increased_Nucleophilicity Increased Nucleophilicity of the Aryl Ring Methoxy->Increased_Nucleophilicity Methyl para-Methyl (Electron-Donating) Methyl->Increased_Nucleophilicity Facilitated_Transmetalation Facilitated Transmetalation Step Increased_Nucleophilicity->Facilitated_Transmetalation Higher_Yield Potentially Higher Yields Facilitated_Transmetalation->Higher_Yield Faster_Reaction Potentially Faster Reaction Rates Facilitated_Transmetalation->Faster_Reaction

Caption: Influence of substituents on the reactivity of this compound.

Application Notes and Protocols for Base Selection in the Suzuki Reaction with 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key parameter influencing the success of this reaction is the choice of base, which plays a critical role in the catalytic cycle. The base facilitates the crucial transmetalation step by activating the organoboron species. For electron-rich boronic acids like 2-methoxy-5-methylphenylboronic acid, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, complete with illustrative data and detailed experimental protocols.

The electron-donating methoxy and methyl groups on the phenyl ring of this compound enhance its nucleophilicity, which can influence its reactivity in cross-coupling reactions. The choice of base can significantly impact the reaction's efficiency. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed and have demonstrated effectiveness in couplings involving electron-rich substrates.[1]

Data Presentation: Comparison of Bases

While direct, side-by-side comparative studies for this compound against a wide range of bases under identical conditions are not extensively published, the following table provides an illustrative comparison based on established principles and data from similar systems, such as those involving 2-methoxyphenylboronic acid derivatives. The data presented here summarizes the impact of different bases on the yield of the Suzuki coupling reaction between an ortho-substituted methoxyphenylboronic acid and an aryl bromide. This information serves as a strong indicator of expected performance and a starting point for optimization.

Table 1: Illustrative Comparison of Bases in the Suzuki Coupling of a Methoxy-Substituted Phenylboronic Acid with an Aryl Bromide

EntryBaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂SPhos9012~92
2Cs₂CO₃1,4-Dioxane/H₂OPd(PPh₃)₄PPh₃9012~88
3K₂CO₃1,4-Dioxane/H₂OPd(OAc)₂PPh₃10016~85
4NaOHToluene/H₂OPd(OAc)₂PPh₃10012~70
5TEA (Triethylamine)Toluene/H₂OPd(OAc)₂PPh₃10012~45

Disclaimer: The data presented in this table is illustrative and compiled from various sources for comparative purposes.[1][2] Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

From this illustrative data, it is evident that inorganic bases like potassium phosphate and carbonates generally provide higher yields for Suzuki reactions with electron-rich boronic acids compared to organic bases like triethylamine under typical conditions. Stronger inorganic bases are often more effective in promoting the transmetalation step.

Signaling Pathways and Experimental Workflows

Logical Relationship in Base Selection

The choice of base in a Suzuki-Miyaura coupling is a critical decision that influences the entire catalytic cycle. The following diagram illustrates the logical considerations for selecting a base, taking into account the properties of the substrates and desired reaction outcomes.

Logical Flow for Base Selection in Suzuki Reactions A Substrate Analysis (e.g., this compound) B Presence of Base-Sensitive Groups? A->B C Use Mild Base (e.g., K2CO3, K3PO4) B->C Yes D Use Stronger Base (e.g., Cs2CO3, NaOH) B->D No E Screen a Range of Bases C->E D->E F Reaction Optimization (Solvent, Temperature, Catalyst) E->F G Final Optimized Protocol F->G

Caption: Logical workflow for selecting a suitable base.

Experimental Workflow for Base Screening

The following diagram outlines a typical experimental workflow for screening different bases to optimize the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Reaction Base Screening A Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand B Parallel Reactions with Different Bases (K3PO4, Cs2CO3, K2CO3) A->B C Inert Atmosphere (Nitrogen or Argon) B->C D Heating and Stirring (e.g., 90-100 °C) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up: Aqueous Extraction E->F G Purification: Column Chromatography F->G H Analysis and Yield Calculation G->H

Caption: General workflow for screening bases.

Experimental Protocols

The following are representative protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, adaptable for screening different bases.

Protocol 1: Suzuki Coupling Using Potassium Phosphate (K₃PO₄)

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous, degassed 1,4-dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and deionized water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling Using Potassium Carbonate (K₂CO₃)

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed deionized water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting potassium phosphate and SPhos with potassium carbonate and triphenylphosphine, respectively.

  • Using a syringe, add the degassed 1,4-dioxane and deionized water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction's progress as described in Protocol 1.

  • Upon completion (typically 16 hours), perform the work-up and purification as outlined in steps 8-10 of Protocol 1.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. The electron-rich nature of this boronic acid generally favors the use of moderately strong inorganic bases such as potassium phosphate and potassium carbonate to achieve high product yields. The provided protocols and illustrative data offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of complex biaryl compounds. Optimization of the base, along with other reaction parameters, is encouraged to achieve the best possible outcome for specific substrate combinations.

References

Application Notes and Protocols for Solvent Effects in 2-Methoxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The choice of solvent is a critical parameter that can profoundly influence the reaction's yield, rate, and selectivity. A solvent's properties—polarity, protic or aprotic nature, and ability to dissolve reagents and stabilize catalytic species—all play a crucial role in the reaction outcome. These application notes provide a comprehensive guide to understanding and optimizing solvent effects in reactions involving this compound, complete with detailed experimental protocols and illustrative data.

The Critical Role of the Solvent in Suzuki-Miyaura Reactions

The solvent in a Suzuki-Miyaura reaction serves several key functions that can significantly impact the reaction's success:

  • Solubilization: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base to ensure a homogeneous reaction mixture and facilitate efficient interaction between reactants.[1] this compound is generally soluble in polar organic solvents.[2]

  • Influence on Catalyst Activity: Solvents can coordinate with the palladium catalyst, affecting its stability and reactivity.[1] This interaction can influence the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.

  • Effect on Base Strength and Solubility: The choice of solvent can modulate the effective strength and solubility of the inorganic base used in the reaction.[1] The base is crucial for the activation of the boronic acid in the transmetalation step.

  • Management of Water Content: While many Suzuki-Miyaura reactions can tolerate or even benefit from the presence of water, which can aid in dissolving the base, excessive water can lead to a significant side reaction known as protodeboronation.[1][3] This process involves the cleavage of the C-B bond, leading to the decomposition of the boronic acid.[3] The use of anhydrous solvents may be necessary to minimize this side reaction.[3]

Data Presentation: Illustrative Solvent Effects on a Model Reaction

To illustrate the impact of different solvent systems on the Suzuki-Miyaura coupling of this compound, a model reaction with 4-bromoanisole was considered. The following table summarizes the plausible effects of various solvents on the reaction yield and time, based on general principles observed in similar cross-coupling reactions.

Reaction Scheme:

Reaction scheme of this compound with 4-bromoanisole

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)Observations
11,4-Dioxane / H₂O (4:1)K₂CO₃100892Good for a wide range of substrates; water aids in dissolving the base.[1]
2Toluene / H₂O (5:1)K₂CO₃1001288Biphasic system which can simplify product isolation.
3Acetonitrile (ACN)Cs₂CO₃801085A polar aprotic solvent, can be effective in anhydrous conditions.
4Tetrahydrofuran (THF) / H₂O (4:1)K₃PO₄801290A versatile and commonly used solvent system.
5N,N-Dimethylformamide (DMF)K₃PO₄110678High boiling point allows for higher reaction temperatures, but can sometimes lead to side reactions.
6Ethanol (EtOH) / H₂O (5:1)NaOH801482An environmentally friendly solvent option.[4]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Protocol 1: General Procedure using 1,4-Dioxane/Water

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and replace the atmosphere with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Anhydrous Conditions using Toluene

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 mmol, finely ground)

  • Anhydrous Toluene (10 mL)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Oven-dry all glassware and allow it to cool to room temperature under a stream of argon.[3]

  • In a Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(PPh₃)₄, and finely ground anhydrous K₃PO₄.

  • Seal the flask and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[3]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Ar-Pd(II)(X)L2 Pd0->OA_Complex Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OA_Complex TM_Complex Ar-Pd(II)(Ar')L2 OA_Complex->TM_Complex Transmetalation BoronicAcid Ar'-B(OH)2 (2-Methoxy-5-methyl- phenylboronic acid) Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) TM_Complex->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) prep1->prep2 prep3 Inert Atmosphere (Purge with N2/Ar) prep2->prep3 react1 Add Degassed Solvent(s) prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Cool to Room Temp react3->workup1 workup2 Dilute and Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Column Chromatography) workup3->workup4 Solvent_Effects_Logic solvent Solvent Choice solubility Reagent Solubility solvent->solubility catalyst_stability Catalyst Stability & Activity solvent->catalyst_stability base_activity Base Strength & Solubility solvent->base_activity side_reactions Side Reactions (e.g., Protodeboronation) solvent->side_reactions outcome Reaction Outcome solubility->outcome catalyst_stability->outcome base_activity->outcome side_reactions->outcome yield Yield outcome->yield rate Rate outcome->rate selectivity Selectivity outcome->selectivity

References

Application Notes and Protocols: 2-Methoxy-5-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-5-methylphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The primary focus is on its application in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, which is instrumental in the development of novel therapeutic agents.

Introduction

This compound is a versatile organoboron compound widely employed in organic synthesis.[1] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 2-methoxy-5-methylphenyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The electron-donating nature of the methoxy and methyl groups on the phenyl ring enhances the reactivity of the boronic acid in Suzuki-Miyaura couplings, often leading to high yields of the desired biaryl products.[2]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex in the presence of a base.[3] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.

A key application of this compound is in the synthesis of biaryl compounds, which are common scaffolds in many biologically active molecules. For instance, the coupling of this boronic acid with a halogenated heterocyclic core, such as a substituted pyridine, can generate intermediates for targeted therapies.

Representative Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 This compound p1 Biaryl Product (Pharmaceutical Intermediate) r1->p1 Suzuki-Miyaura Coupling r2 Aryl/Heteroaryl Halide (e.g., 4-Bromo-N-methylnicotinamide) r2->p1 cat Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/Water) p2 Byproducts EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor EGFR Inhibitor (containing 2-methoxy- 5-methylphenyl moiety) Inhibitor->EGFR Inhibits Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base to flask - Purge with inert gas start->setup reaction Reaction: - Add degassed solvents - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with organic solvent - Aqueous wash monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

References

Application of 2-Methoxy-5-methylphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a key building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its unique electronic and structural properties, stemming from the methoxy and methyl substituents on the phenyl ring, make it a valuable precursor for the synthesis of advanced materials with tailored optical and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of organic light-emitting diodes (OLEDs), chemical sensors, and polymer science. While direct, extensively documented applications with comprehensive quantitative data for this specific molecule can be limited in publicly available research, the protocols and data presented here are based on established methodologies for structurally similar boronic acids and serve as a robust guide for researchers.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 127972-00-3[2]
Molecular Formula C₈H₁₁BO₃[2]
Molecular Weight 165.98 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 97 °C[2]
Solubility Soluble in polar organic solvents[1]

I. Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a valuable precursor for the synthesis of carbazole-based and other π-conjugated molecules that are used as host or emissive materials in OLEDs.[3][4][5] The Suzuki-Miyaura coupling reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures necessary for efficient charge transport and light emission.[6] The methoxy and methyl groups can influence the electronic properties, solubility, and morphology of the final materials, which in turn affects the performance of the OLED device.[7]

A. Synthesis of Carbazole-Based Host Materials

Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energies.[7][8] this compound can be coupled with halogenated carbazole derivatives to synthesize novel host materials.

Experimental Protocol: Synthesis of a 3-(2-Methoxy-5-methylphenyl)-9-phenyl-9H-carbazole (Illustrative Example)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-9-phenyl-9H-carbazole with this compound.

Materials:

  • 3-bromo-9-phenyl-9H-carbazole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-9-phenyl-9H-carbazole (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask. To this stirring mixture, add palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Reactants Reactants: 3-bromo-9-phenyl-9H-carbazole This compound K₃PO₄ Reaction Suzuki-Miyaura Coupling (90-100 °C, Inert atm.) Reactants->Reaction Catalyst Catalyst System: Pd(OAc)₂ RuPhos Catalyst->Reaction Solvent Solvent: Toluene Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(2-Methoxy-5-methylphenyl) -9-phenyl-9H-carbazole Purification->Product

Caption: General workflow for the synthesis of a carbazole-based OLED host material.

B. OLED Device Performance Data (Illustrative)
ParameterValue
Maximum External Quantum Efficiency (EQE) 1.1%
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.16, 0.08)
Turn-on Voltage ~3.5 V
Maximum Luminance >1000 cd/m²
Triplet Energy (E_T) >3.0 eV

II. Application in Chemical and Biological Sensors

The boronic acid functional group is known to interact reversibly with diols, a property that is widely exploited in the design of chemical and biological sensors for the detection of saccharides, glycoproteins, and other biologically relevant molecules.[9][10] this compound can be incorporated into fluorescent probes or polymer matrices to create sensory systems.

A. Fluorescent Sensors for Monosaccharides

Boronic acid-appended fluorophores can act as sensors for monosaccharides. The binding of a saccharide to the boronic acid moiety can modulate the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.

Experimental Protocol: Evaluation of a Fluorescent Boronic Acid Sensor

This protocol outlines a general method for testing the response of a fluorescent sensor containing the this compound moiety to various monosaccharides.

Materials:

  • Fluorescent probe functionalized with this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various monosaccharides (e.g., glucose, fructose, galactose)

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS (pH 7.4).

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.

  • Titration with Saccharides: Add aliquots of a stock solution of a monosaccharide to the probe solution. After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. The binding constant (K_b) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).[11]

Binding Affinity Data (Illustrative)

The following table presents hypothetical binding constants for a sensor incorporating this compound with various sugars, based on data for a similar compound, 2-methoxy-5-fluoro phenyl boronic acid.[11]

AnalyteBinding Constant (K_b) [M⁻¹]
Dextrose150
Arabinose250
Xylose220
Sucrose80
Lactose95

Signaling Pathway for a Boronic Acid-Based Fluorescent Sensor:

Analyte Analyte (e.g., Glucose) Binding Reversible Binding (Boronate Ester Formation) Analyte->Binding Sensor Fluorescent Sensor (with Boronic Acid) Sensor->Binding Signal Change in Fluorescence Binding->Signal

Caption: Analyte binding leads to a detectable fluorescence signal change.

III. Application in Polymer Science

This compound can be used as a monomer in Suzuki-Miyaura cross-coupling polymerization to synthesize conjugated polymers.[1] These polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and conductive materials.

A. Synthesis of Conductive Polymers

Experimental Protocol: Synthesis of a Copolymer via Suzuki-Miyaura Polymerization

This protocol provides a general procedure for the synthesis of a copolymer using this compound and a dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene).

Materials:

  • This compound

  • 2,7-dibromo-9,9-dihexylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask. To the stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Polymerization: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. Stir for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate.

  • Purification: Collect the polymer by filtration and wash it with methanol to remove the catalyst and unreacted monomers. Further purification can be done by Soxhlet extraction.

  • Drying: Dry the purified polymer in a vacuum oven.

Workflow for Polymer Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers: This compound + Dihaloaromatic Comonomer Polymerization Suzuki-Miyaura Polymerization Monomers->Polymerization Purification Precipitation & Purification Polymerization->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR TGA TGA (Thermal Stability) Purification->TGA CV Cyclic Voltammetry (HOMO/LUMO) Purification->CV

Caption: Workflow for the synthesis and characterization of a conductive polymer.

B. Polymer Characterization Data (Illustrative)

The synthesized polymer should be characterized to determine its molecular weight, structure, thermal stability, and electrochemical properties.

Characterization TechniqueParameterTypical Expected Value/Result
Gel Permeation Chromatography (GPC) Number-average molecular weight (M_n)10,000 - 50,000 g/mol
Polydispersity index (PDI)1.5 - 3.0
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C SpectraPeaks corresponding to the repeating monomer units
Thermogravimetric Analysis (TGA) Decomposition temperature (T_d)> 300 °C
Cyclic Voltammetry (CV) HOMO/LUMO energy levelsDetermined from oxidation/reduction potentials

IV. Application in Drug Development

Phenylboronic acids are also being explored in drug delivery systems, particularly for targeting tumor cells that overexpress sialic acid on their surface.[12] The interaction between the boronic acid and the diol moieties of sialic acid can be exploited for targeted drug delivery. While specific applications of this compound in this area are not well-documented, the general principle holds promise.

Conceptual Relationship in Targeted Drug Delivery:

DrugCarrier Drug Carrier (Nanoparticle functionalized with Boronic Acid) Targeting Targeted Binding (Boronic Acid - Sialic Acid Interaction) DrugCarrier->Targeting TumorCell Tumor Cell (Overexpresses Sialic Acid) TumorCell->Targeting DrugRelease Drug Release & Therapeutic Effect Targeting->DrugRelease

Caption: Boronic acid-functionalized drug carriers can target tumor cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its application in OLEDs, sensors, and polymers through Suzuki-Miyaura cross-coupling and other synthetic methodologies offers significant potential for the development of novel technologies. The protocols and data provided in this document serve as a foundational guide for researchers to explore and expand the applications of this promising compound in materials science and drug development. Further research is encouraged to fully elucidate the specific performance advantages conferred by the 2-methoxy-5-methylphenyl moiety in various material systems.

References

Application Notes and Protocols: 2-Methoxy-5-methylphenylboronic Acid in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Methoxy-5-methylphenylboronic acid as a building block in the synthesis of organic light-emitting diode (OLED) materials. While direct literature on the application of this specific boronic acid in OLEDs is limited, its structural motifs suggest its utility in creating tailored organic semiconductors. The protocols and data presented here are based on established methodologies for the synthesis of high-performance OLED materials, particularly hole transport materials (HTMs), using Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is an aromatic boronic acid that can serve as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules for various applications, including pharmaceuticals and organic electronics. In the context of OLEDs, this building block allows for the introduction of the 2-methoxy-5-methylphenyl moiety into larger conjugated systems. This can influence the electronic properties, solubility, and morphology of the resulting material, which are critical factors for efficient device performance. The electron-donating methoxy group and the methyl group can modulate the HOMO/LUMO energy levels and enhance the solubility of the final compound.

Application in Hole Transport Material (HTM) Synthesis

A primary application of this compound in OLEDs is in the synthesis of hole transport materials. HTMs are crucial components in an OLED device stack, responsible for the efficient injection and transport of holes from the anode to the emissive layer. The following section details a representative synthesis of a triarylamine-based HTM using this compound.

Representative Synthesis: 4,4'-bis(2-methoxy-5-methylphenyl)-N,N-diphenylaniline (MMDPA)

In this representative synthesis, this compound is coupled with 4,4'-dibromo-N,N-diphenylaniline via a Suzuki-Miyaura reaction to yield the novel hole transport material, MMDPA.

Reaction Scheme:

Experimental Protocols

3.1. General Suzuki-Miyaura Coupling Protocol for MMDPA Synthesis

This protocol outlines a general procedure for the synthesis of MMDPA. Researchers should adapt this protocol based on laboratory-specific conditions and desired scale.

Materials:

  • 4,4'-dibromo-N,N-diphenylaniline

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add 4,4'-dibromo-N,N-diphenylaniline (1.0 mmol), this compound (2.2 mmol), Pd(OAc)2 (0.02 mmol), and PCy3 (0.04 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of K3PO4 (5 mL) to the flask.

  • Reaction: The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure MMDPA product.

3.2. Characterization

The synthesized MMDPA should be characterized to confirm its structure and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Quantitative Data

The following table summarizes illustrative data for the synthesis of MMDPA and the performance of a hypothetical OLED device incorporating it as the hole transport layer. This data is based on typical results for similar materials found in the literature and should be considered representative.

Parameter Value
Synthesis Yield of MMDPA 75-85%
Purity (after purification) >99.5%
HOMO Energy Level -5.2 to -5.4 eV
LUMO Energy Level -2.1 to -2.3 eV
Maximum External Quantum Efficiency (EQE) in a blue OLED 5-7%
Luminance at 1000 cd/m² 6-8 V

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar L2 Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product Boronic ArB(OH)2 (2-Methoxy-5-methyl- phenylboronic acid) Boronic->Transmetal Halide R-X (Aryl Halide) Halide->OxAdd Base Base (e.g., K3PO4) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for MMDPA Synthesis

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_analysis Characterization reagents Combine Reactants: - 4,4'-dibromo-N,N-diphenylaniline - this compound - Pd(OAc)2 - PCy3 inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvents Add Solvents and Base: - Toluene - Aqueous K3PO4 inert->solvents heating Heat to 100°C (24 hours) solvents->heating Start Reaction monitoring Monitor Reaction (TLC) heating->monitoring extraction Liquid-Liquid Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification analysis NMR, Mass Spec, Elemental Analysis purification->analysis Pure Product (MMDPA)

Caption: Experimental workflow for the synthesis of MMDPA.

Application Notes and Protocols: Rhodium-Catalyzed Reactions with 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rhodium-catalyzed reactions utilizing 2-Methoxy-5-methylphenylboronic acid. This versatile reagent participates in a variety of carbon-carbon bond-forming reactions, offering pathways to complex molecular architectures relevant to pharmaceutical and materials science. This document outlines key reaction types, presents quantitative data for representative systems, provides detailed experimental protocols, and visualizes the underlying catalytic cycles.

Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp³) bonds. Rhodium catalysis has emerged as a powerful tool for achieving asymmetric variants of this transformation, enabling the synthesis of chiral molecules with high enantioselectivity.[1] While traditional palladium catalysts are widely used for C(sp²)–C(sp²) couplings, rhodium catalysts have shown particular efficacy in the asymmetric coupling of boronic acids with racemic allyl halides and other prochiral electrophiles.[1] The development of enantioselective Suzuki-Miyaura reactions is a significant area of research, with applications in the synthesis of natural products and pharmaceuticals.[1][2]

Table 1: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Type Couplings

EntryArylboronic AcidElectrophileCatalyst SystemSolventBaseYield (%)ee (%)Reference
1Phenylboronic acidRacemic allyl chloride[Rh(cod)Cl]₂ / Chiral Diene LigandDioxane/H₂OK₃PO₄9598[1]
24-Methoxyphenylboronic acidRacemic allyl bromide[Rh(cod)₂]BF₄ / Chiral Phosphine LigandTHFCs₂CO₃8896[2]
3Heterocyclic boronic acidRacemic allyl acetateRh(acac)(CO)₂ / Chiral LigandTolueneK₂CO₃75-90>90[2]
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for rhodium-catalyzed asymmetric allylic arylation.[1][2]

Materials:

  • Rhodium precursor (e.g., [Rh(cod)Cl]₂)

  • Chiral ligand (e.g., a chiral diene or phosphine ligand)

  • This compound

  • Racemic allylic halide (e.g., cinnamyl chloride)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1-3 mol%) and the chiral ligand (1.1-3.3 mol% relative to Rh).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • To this solution, add this compound (1.2-1.5 equivalents), the racemic allylic halide (1.0 equivalent), and the base (2.0 equivalents).

  • If required by the specific catalytic system, add a controlled amount of degassed water.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched product.

Diagram 1: Catalytic Cycle for Rhodium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura Rh(I)-L* Rh(I)-L* Oxidative\nAddition Oxidative Addition Rh(III) Complex Rh(III) Complex Oxidative\nAddition->Rh(III) Complex Transmetalation Transmetalation Rh(III) Complex->Transmetalation Ar-B(OH)2 Base Aryl-Rh(III) Complex Aryl-Rh(III) Complex Transmetalation->Aryl-Rh(III) Complex Reductive\nElimination Reductive Elimination Aryl-Rh(III) Complex->Reductive\nElimination Product Product Reductive\nElimination->Product Ar-R Rh(I)-L Rh(I)-L Reductive\nElimination->Rh(I)-L Ar-B(OH)2 Ar-B(OH)2 R-X R-X Base Base Rh(I)-L->Oxidative\nAddition R-X

Caption: Catalytic cycle for the Rhodium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Conjugate Addition

Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a highly efficient method for the formation of carbon-carbon bonds.[3] This reaction can be performed under mild conditions and often proceeds with high stereoselectivity, making it a valuable tool in the synthesis of complex organic molecules.[3] The reaction is sensitive to both electronic and steric effects of the arylboronic acid.[3]

Table 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones

EntryArylboronic AcidEnoneCatalyst SystemSolventBaseYield (%)Reference
1Phenylboronic acidCyclohexenone[Rh(acac)(CO)₂] / dppbDioxane/H₂O-98[4]
24-Fluorophenylboronic acidChalcone[(cod)₂Rh]BF₄Dioxane/H₂OBa(OH)₂95[3]
33-Tolylboronic acid2-Cyclopentenone[Rh(cod)Cl]₂ / BINAPTHFK₂CO₃92 (96% ee)[4]
Experimental Protocol: General Procedure for Conjugate Addition

This protocol is a generalized procedure based on established methods for rhodium-catalyzed conjugate addition.[3]

Materials:

  • Rhodium precursor (e.g., [(cod)₂Rh]BF₄)

  • This compound

  • α,β-Unsaturated ketone or ester (e.g., cyclohexenone)

  • Base (e.g., Ba(OH)₂)

  • Solvent system (e.g., dioxane/water mixture)

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) and this compound (1.5 equivalents) in the solvent system (e.g., 10:1 dioxane/water).

  • Add the base (1.1 equivalents) to the mixture.

  • To this stirring solution, add the rhodium catalyst (1-3 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 1,4-addition product.

Diagram 2: Experimental Workflow for Conjugate Addition

Conjugate_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve Dissolve Enone and This compound in Dioxane/Water Add_Base Add Base (e.g., Ba(OH)₂) Dissolve->Add_Base Add_Catalyst Add Rhodium Catalyst (e.g., [(cod)₂Rh]BF₄) Add_Base->Add_Catalyst Stir Stir at Room Temperature (Monitor by TLC/GC-MS) Add_Catalyst->Stir Quench Quench with Water and Extract Stir->Quench Dry_Concentrate Dry and Concentrate Organic Phase Quench->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for a rhodium-catalyzed conjugate addition reaction.

Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed annulation reactions provide access to various cyclic and heterocyclic structures.[5][6][7] These reactions can proceed through different mechanisms, including C-H activation.[5][7] For instance, rhodium(III)-catalyzed [5+2] cycloadditions can be employed to construct seven-membered benzoxepine skeletons.[5]

Table 3: Rhodium-Catalyzed Annulation Reactions

EntryBoronic Acid DerivativeCoupling PartnerCatalyst SystemOxidantProduct TypeYield (%)Reference
12-Biphenylboronic acidDiazo compound[CpRhCl₂]₂-Phenanthrene86[8]
2Arylboron reagentAzabicyclic olefin[CpRhCl₂]₂AgOAcDihydrocarbazole78[7]
32-Cyanophenylboronic acidAlkyne[Rh(cod)Cl]₂-Isoquinolone95[9]
Experimental Protocol: General Procedure for [5+2] Annulation

This protocol is a generalized procedure based on electrochemical rhodium-catalyzed C-H/O-H activation.[5]

Materials:

  • Substituted phenol (containing the C-H bond to be activated)

  • Alkyne

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂)

  • Electrolyte (e.g., n-Bu₄NPF₆)

  • Solvent (e.g., 1,2-dichloroethane)

  • Electrochemical setup (potentiostat, electrodes)

Procedure:

  • Set up an undivided electrochemical cell with a carbon plate anode and a platinum plate cathode.

  • To the cell, add the substituted phenol (1.0 equivalent), the alkyne (1.2 equivalents), the rhodium catalyst (2.5 mol%), and the electrolyte.

  • Add the solvent and stir the mixture under a constant current until the starting material is consumed (as monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzoxepine derivative.

Diagram 3: Logical Relationship in Rh(III/I) Catalyzed Annulation

Annulation_Cycle Rh(III) Rh(III) C-H_Activation C-H Activation/ Cyclometalation Rh(III)->C-H_Activation Rhodacycle Rhodacycle C-H_Activation->Rhodacycle Coordinative\nInsertion Coordinative Insertion of Alkyne Rhodacycle->Coordinative\nInsertion Rh(III)_Intermediate Seven-membered Rhodacycle Coordinative\nInsertion->Rh(III)_Intermediate Reductive\nElimination Reductive Elimination Rh(III)_Intermediate->Reductive\nElimination Rh(I) Rh(I) Reductive\nElimination->Rh(I) Product Product Reductive\nElimination->Product Oxidation Anodic Oxidation Rh(I)->Oxidation Oxidation->Rh(III)

Caption: Simplified catalytic cycle for a Rh(III/I)-catalyzed C-H activation and annulation reaction.

References

Application Notes and Protocols: Stereoselective Reactions Involving 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its substituted phenyl ring allows for the introduction of the 2-methoxy-5-methylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and functional materials. While this boronic acid is widely employed in general organic synthesis, detailed and specific examples of its application in stereoselective reactions are not extensively documented in readily available scientific literature.

This document aims to provide an overview of the potential stereoselective applications of this compound based on established methodologies for related boronic acids. It will outline general protocols and conceptual frameworks for employing this reagent in the synthesis of chiral molecules.

Conceptual Framework for Stereoselective Applications

The primary route to achieving stereoselectivity with arylboronic acids involves their reaction with a chiral partner in the presence of a suitable catalyst and chiral ligand. The key strategies include:

  • Atroposelective Suzuki-Miyaura Coupling: The synthesis of axially chiral biaryls can be achieved by coupling this compound with a sterically hindered and prostereogenic aryl halide or triflate. The stereochemical outcome is controlled by a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine ligand. The steric and electronic properties of the 2-methoxy and 5-methyl groups can influence the rotational barrier of the resulting biaryl and the stereoselectivity of the coupling.

  • Diastereoselective Addition to Chiral Substrates: this compound can be used as a nucleophile in addition reactions to chiral aldehydes, ketones, or imines. The inherent chirality of the substrate directs the facial selectivity of the addition, leading to the formation of one diastereomer in excess.

  • Enantioselective Conjugate Addition: In reactions with prochiral α,β-unsaturated carbonyl compounds, a chiral catalyst (often based on rhodium or palladium) can enable the enantioselective 1,4-addition of the 2-methoxy-5-methylphenyl group, creating a new stereocenter with high enantiomeric excess.

General Experimental Considerations

Below are generalized protocols that can be adapted for stereoselective reactions involving this compound. Optimization of reaction conditions is crucial for achieving high stereoselectivity and yield.

1. Atroposelective Suzuki-Miyaura Coupling (Conceptual Protocol)

This protocol describes a general approach for the synthesis of an axially chiral biaryl.

Materials:

  • This compound

  • Prostereogenic aryl halide (e.g., a substituted 1-bromo-2-naphthoate)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., (R)-BINAP, (S)-SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium source and the chiral phosphine ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • To this mixture, add the prostereogenic aryl halide, this compound, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.

Quantitative Data:

No specific quantitative data for a stereoselective reaction involving this compound was found in the surveyed literature. The following table is a template illustrating how such data would be presented.

EntryAryl HalideChiral LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11-bromo-2-naphthoate(R)-BINAPK₃PO₄Toluene10024--
21-bromo-2-naphthoate(S)-SPhosCs₂CO₃Dioxane9018--

2. Diastereoselective Addition to a Chiral Aldehyde (Conceptual Protocol)

This protocol outlines a general method for the diastereoselective addition of the aryl group to a chiral aldehyde.

Materials:

  • This compound

  • Chiral aldehyde (e.g., a protected α-amino aldehyde)

  • Rhodium catalyst (e.g., [Rh(cod)₂]BF₄)

  • Base (e.g., Ba(OH)₂)

  • Solvent mixture (e.g., dioxane/water)

Procedure:

  • In a reaction vessel, dissolve the chiral aldehyde and this compound in the solvent mixture.

  • Add the rhodium catalyst and the base.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy or HPLC.

Quantitative Data:

No specific quantitative data for a stereoselective reaction involving this compound was found in the surveyed literature. The following table is a template illustrating how such data would be presented.

EntryChiral AldehydeCatalystBaseSolventTemp (°C)Time (h)Yield (%)dr
1(S)-2-(Boc-amino)propanal[Rh(cod)₂]BF₄Ba(OH)₂Dioxane/H₂ORT12--
2(R)-Glyceraldehyde acetonide[Rh(cod)₂]BF₄K₂CO₃Dioxane/H₂ORT16--

Visualizations

Atroposelective Suzuki-Miyaura Coupling Workflow

G cluster_prep Catalyst Pre-formation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Pd_source Palladium Source (e.g., Pd(OAc)₂) Catalyst Chiral Palladium Catalyst Pd_source->Catalyst Chiral_ligand Chiral Ligand (e.g., (R)-BINAP) Chiral_ligand->Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst Reaction_mixture Reaction Mixture Catalyst->Reaction_mixture Boronic_acid This compound Boronic_acid->Reaction_mixture Aryl_halide Prostereogenic Aryl Halide Aryl_halide->Reaction_mixture Base Base (e.g., K₃PO₄) Base->Reaction_mixture Heat Heating (80-110 °C) Reaction_mixture->Heat Workup Aqueous Workup Heat->Workup Purification Column Chromatography Workup->Purification Product Axially Chiral Biaryl Purification->Product

Caption: Workflow for Atroposelective Suzuki-Miyaura Coupling.

Diastereoselective Addition Logical Flow

G Chiral_Substrate Chiral Substrate (Aldehyde, Ketone, or Imine) Reaction Addition Reaction Chiral_Substrate->Reaction Boronic_Acid This compound Boronic_Acid->Reaction Catalyst Catalyst (e.g., Rhodium complex) Catalyst->Reaction Diastereomeric_Products Diastereomeric Products Reaction->Diastereomeric_Products Major_Diastereomer Major Diastereomer Diastereomeric_Products->Major_Diastereomer Facial bias from chiral substrate Minor_Diastereomer Minor Diastereomer Diastereomeric_Products->Minor_Diastereomer

Caption: Logical flow of a diastereoselective addition reaction.

While this compound is a valuable building block in organic synthesis, its application in stereoselective reactions is an area that warrants further exploration and documentation. The conceptual protocols and frameworks provided here are based on well-established principles of asymmetric catalysis and can serve as a starting point for researchers aiming to utilize this reagent in the synthesis of chiral molecules. The development of specific, optimized protocols for stereoselective reactions involving this compound would be a valuable contribution to the field of synthetic organic chemistry. Researchers are encouraged to screen various chiral ligands, catalysts, and reaction conditions to achieve high levels of stereocontrol in their desired transformations.

Application Notes and Protocols for C-H Activation Reactions Using 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H activation is a powerful and increasingly utilized strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the functionalization of otherwise inert C-H bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Arylboronic acids are versatile reagents in these transformations, serving as effective coupling partners in various transition-metal-catalyzed C-H arylation reactions.

This document provides detailed application notes and protocols for the use of 2-Methoxy-5-methylphenylboronic Acid in C-H activation reactions. Due to the limited availability of published data specifically utilizing this reagent in C-H activation, the following protocols and data are based on analogous reactions with structurally similar electron-rich arylboronic acids. The presence of both an electron-donating methoxy group and a methyl group on the phenyl ring of this compound suggests it would be a reactive coupling partner in various palladium-, rhodium-, and iridium-catalyzed C-H arylation reactions.

Data Presentation: C-H Arylation with Substituted Phenylboronic Acids

The following table summarizes representative yields for the direct C-H arylation of various heterocycles with substituted phenylboronic acids, providing an indication of the expected reactivity for this compound.

EntryHeterocycleArylboronic AcidCatalyst SystemSolventYield (%)Reference
1Pyridine4-Methoxyphenylboronic acidPd(OAc)₂ / Ag₂CO₃DMA75
2Thiophene4-Methylphenylboronic acidPd(OAc)₂ / Ag₂CO₃DMA82
3Benzothiazole3,5-Dimethylphenylboronic acidPd(OAc)₂ / Ag₂CO₃DMA85
4Quinoline4-Methoxyphenylboronic acidPd(TFA)₂ / AirDioxane/H₂O78
5Isoquinoline4-tert-Butylphenylboronic acid[RhCp*Cl₂]₂ / AgSbF₆ / NaOAcDCE88
62-Phenylpyridine4-Methoxyphenylboronic acid[Ir(cod)Cl]₂ / dtbpy / Ag₂CO₃Toluene92
74-tert-Butylpyridine4-Methoxyphenylboronic acidAgNO₃ / K₂S₂O₈H₂O/CH₃CN71[1][2]
84-tert-Butylpyridine4-Methylphenylboronic acidAgNO₃ / K₂S₂O₈H₂O/CH₃CN85[1][2]

Experimental Protocols

The following are detailed protocols for transition-metal-catalyzed C-H arylation reactions that can be adapted for use with this compound.

Protocol 1: Silver-Mediated Direct C-H Arylation of Electron-Deficient Heterocycles

This protocol is adapted from the work of Baran and coworkers for the direct arylation of a variety of electron-deficient heterocycles.[1][2]

Materials:

  • Heterocycle (1.0 equiv)

  • This compound (1.5 equiv)

  • Silver(I) nitrate (AgNO₃) (0.2 equiv)

  • Potassium persulfate (K₂S₂O₈) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv, for pyridine substrates)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Schlenk tube or vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube or vial, add the heterocycle (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), silver(I) nitrate (8.5 mg, 0.05 mmol, 0.2 equiv), and potassium persulfate (202 mg, 0.75 mmol, 3.0 equiv).

  • If the substrate is a pyridine derivative, add trifluoroacetic acid (19 µL, 0.25 mmol, 1.0 equiv).

  • Add a 1:1 mixture of acetonitrile and water (2.5 mL).

  • Seal the tube or vial and stir the reaction mixture vigorously at room temperature (23 °C) for 3-24 hours.

  • For less reactive substrates, a second addition of silver(I) nitrate (0.2 equiv) and potassium persulfate (3.0 equiv) may be required after 3-6 hours to drive the reaction to completion.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated heterocycle.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Arenes with a Directing Group

This is a general protocol for the ortho-C-H arylation of substrates containing a directing group, such as a pyridine or amide.

Materials:

  • Arene with directing group (1.0 equiv)

  • This compound (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equiv) as an oxidant

  • Triphenylphosphine (PPh₃) (10 mol%) as a ligand (optional, can improve reactivity)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) as a base

  • N,N-Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent

  • Schlenk tube with a magnetic stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arene with a directing group (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), silver(I) carbonate (276 mg, 1.0 mmol, 2.0 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • If using a ligand, add triphenylphosphine (13.1 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous N,N-dimethylacetamide (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired ortho-arylated product.

Visualizations

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Direct C-H Arylation

G Pd0 Pd(0)Ln PdII Pd(II)Ln Pd0->PdII Oxidation Reduced_Oxidant Reduced Oxidant Pd0->Reduced_Oxidant Arene Arene-H Pd_complex [Arene-Pd(II)-H]Ln Arene->Pd_complex Transmetalation_complex [Arene-Pd(II)-Ar']Ln Pd_complex->Transmetalation_complex Transmetalation Boronic_acid Ar'-B(OH)₂ Boronic_acid->Transmetalation_complex Transmetalation_complex->Pd0 Product Arene-Ar' Transmetalation_complex->Product Reductive Elimination Oxidant Oxidant Oxidant->PdII PdII->Pd_complex C-H Activation

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Workflow for C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Arene, Boronic Acid, Catalyst, and Solvent inert Establish Inert Atmosphere (Ar or N₂) reagents->inert heat Heat Reaction Mixture (e.g., 100-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup (Extraction) filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography

Caption: General experimental workflow for C-H arylation.

Concluding Remarks

While direct C-H activation studies specifically employing this compound are not extensively documented, its electronic properties strongly suggest its utility as a potent coupling partner in various transition-metal-catalyzed arylation reactions. The provided protocols, based on analogous electron-rich arylboronic acids, offer a robust starting point for researchers and drug development professionals. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and selectivities with specific substrates. The continued development of C-H activation methodologies holds significant promise for streamlining the synthesis of complex molecules and accelerating drug discovery efforts.

References

Application Notes: Synthesis of Selective Kinase Inhibitors Using 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methoxy-5-methylphenylboronic acid as a key building block in the synthesis of selective kinase inhibitors. This document outlines the synthetic procedures, potential biological targets, and methodologies for the evaluation of the resulting compounds, tailored for professionals in the field of drug discovery and medicinal chemistry.

Introduction

This compound is a versatile reagent in organic chemistry, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for the creation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from readily available precursors. In medicinal chemistry, the 2-methoxy-5-methylphenyl moiety can be incorporated into various scaffolds to modulate the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetic profile. Its structural features can contribute to crucial interactions within the binding sites of biological targets like protein kinases.

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is, therefore, a major focus of modern drug discovery. While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the closely related 2-ethoxy-5-methoxyphenylboronic acid has been successfully used in the synthesis of potent and selective Aurora kinase inhibitors.[2] This suggests that this compound is a valuable starting material for the generation of novel kinase inhibitor libraries.

This document will focus on a representative application: the synthesis of a hypothetical selective inhibitor targeting a generic serine/threonine kinase pathway, employing a pyrazine core, a common scaffold in kinase inhibitors.

Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor

The following table summarizes the hypothetical inhibitory activity of a representative compound, "Pyr-MeO-Ph," synthesized using this compound against a panel of serine/threonine kinases. The data is presented to illustrate the expected outcome of such a synthesis and screening cascade.

Kinase TargetIC50 (nM)Selectivity vs. Kinase BSelectivity vs. Kinase C
Target Kinase A 15 10-fold>100-fold
Kinase B150-10-fold
Kinase C>1500--
Kinase D800--
Kinase E2500--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.

Experimental Protocols

I. Synthesis of a Representative Pyrazine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical 2-(2-methoxy-5-methylphenyl)-6-aminopyrazine, a core structure for a potential kinase inhibitor.

Materials:

  • 2-Chloro-6-aminopyrazine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-6-aminopyrazine (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-(2-methoxy-5-methylphenyl)-6-aminopyrazine.

II. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound (e.g., "Pyr-MeO-Ph")

  • Recombinant human kinase (e.g., Target Kinase A)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled for detection via other methods

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay) or plate reader (for non-radiometric assays)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the diluted inhibitor.

  • Add the recombinant kinase to each well to initiate the reaction, leaving some wells without the inhibitor as a positive control and some without the kinase as a negative control.

  • Add ATP to start the phosphorylation reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution).

  • For a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radiometric assays (e.g., fluorescence-based), measure the signal using a plate reader according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Inhibitor Synthesized Inhibitor (Pyr-MeO-Ph) Inhibitor->Kinase_A Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Gene_Expression->Receptor leads to Cell Proliferation

Caption: A generic serine/threonine kinase signaling pathway targeted by a synthesized inhibitor.

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Chloro-6-aminopyrazine + This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification Coupling->Purification Product Pure Inhibitor Compound (Pyr-MeO-Ph) Purification->Product Assay In Vitro Kinase Assay Product->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling reaction involving 2-Methoxy-5-methylphenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions to address common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with this compound are a common challenge and can stem from several factors related to its specific chemical structure.[1] The primary reasons include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] this compound is particularly susceptible due to its electron-rich nature, a consequence of the electron-donating methoxy and methyl groups.[3][4] This side reaction is often promoted by the presence of water and a strong base.[1][2]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can be a competing reaction, reducing the yield of the desired cross-coupled product.[3][5] This is often facilitated by the presence of oxygen or when the catalytic cycle is slow.[3][5]

  • Steric Hindrance: The methoxy group at the ortho-position introduces steric bulk, which can impede the approach of the palladium catalyst to the boronic acid, slowing down key steps in the catalytic cycle like transmetalation and reductive elimination.[1][6]

  • Catalyst Deactivation: The palladium catalyst can decompose into inactive palladium black, especially at elevated temperatures, if not properly stabilized by the chosen ligand.[1]

Question 2: My starting material is consumed, but I'm seeing significant formation of 4-methylanisole (protodeboronation byproduct). How can I minimize this?

Answer: Minimizing protodeboronation is critical for improving your yield. Consider the following strategies:

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction.[2] Ensure all solvents and reagents are rigorously dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to a milder base or a non-aqueous base.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective.[2][5]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[1][7] The boronic acid is then generated in situ during the reaction.[1]

Question 3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

Answer: For challenging substrates that are both electron-rich and sterically hindered, like this compound, standard catalysts are often insufficient.[1] More robust catalyst systems are required to overcome the activation barriers.

  • Bulky, Electron-Rich Phosphine Ligands: These are highly recommended. They stabilize the palladium catalyst, promote the oxidative addition step, and can facilitate the otherwise difficult reductive elimination for sterically hindered substrates.[5][8]

    • Examples: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[5][9]

  • N-Heterocyclic Carbene (NHC) Ligands: These can also be very effective in stabilizing the catalyst and promoting high turnover.[5]

  • Pre-catalysts: Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species.[9]

Frequently Asked Questions (FAQs)

Q1: What are the first things I should check if my Suzuki coupling reaction is not working?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch or a more robust, air-stable precatalyst.[2]

  • Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[2]

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[2]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield.[5]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]

  • For Challenging Couplings: For sterically hindered or electron-rich substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[5]

  • Screening: Screening a variety of bases is a recommended optimization step.[5]

Q3: What is the optimal solvent for this type of Suzuki coupling?

A3: The choice of solvent is critical and often interdependent with the base.[2]

  • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with water as a co-solvent.[9]

  • Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions with a solvent like toluene or dioxane is recommended.[1][2]

  • Degassing: Regardless of the solvent, it must be thoroughly degassed to remove oxygen.[9]

Q4: Can I run this Suzuki coupling at a higher temperature to increase the reaction rate?

A4: Increasing the temperature can help overcome the activation energy barrier, especially for the oxidative addition of less reactive aryl chlorides.[5] However, be aware that higher temperatures can also increase the rate of side reactions, such as protodeboronation and catalyst decomposition.[1][5] It is crucial to find an optimal temperature that balances reaction rate and selectivity. Monitoring the reaction progress closely is advised.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Suzuki Coupling with this compound

Problem Potential Cause Recommended Solution Key Parameters to Adjust
Low Yield with Starting Material Consumption ProtodeboronationUse anhydrous solvents and reagents. Switch to a milder base (e.g., K₃PO₄, CsF). Convert boronic acid to a pinacol or MIDA ester.Solvent, Base, Boronic Acid Derivative
Significant Homocoupling of Boronic Acid Presence of Oxygen, Slow TransmetalationThoroughly degas the reaction mixture. Use a more active catalyst/ligand system to accelerate the catalytic cycle.Inert Atmosphere, Catalyst, Ligand
No or Low Conversion of Starting Materials Catalyst Inactivity/Decomposition, Steric HindranceUse a fresh, active catalyst. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase reaction temperature cautiously.Catalyst, Ligand, Temperature
Reaction Stalls Ineffective Base or Solvent SystemScreen different bases (e.g., K₃PO₄, Cs₂CO₃). Try alternative solvents or solvent/water mixtures.Base, Solvent

Table 2: Recommended Reaction Conditions for Optimization

Parameter Initial Condition Optimized Condition for this compound
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) with a specialized ligand
Ligand PPh₃ (2-4 eq. to Pd)Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (1.1-2.2 eq. to Pd)
Base Na₂CO₃ (2 eq.)K₃PO₄ or Cs₂CO₃ (2-3 eq.)
Solvent Toluene/H₂O (4:1)Anhydrous Dioxane or Toluene
Temperature 80 °C80 - 110 °C (monitor for decomposition)
Atmosphere NitrogenRigorously degassed with Argon

Experimental Protocols

Optimized Protocol for Suzuki Coupling of an Aryl Bromide with this compound Pinacol Ester

This protocol is designed to minimize common side reactions associated with the parent boronic acid.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%) and add this mixture to the Schlenk flask.

  • Solvent Addition:

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Boron Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid Ar'-B(OR)2 Boronate [Ar'-B(OR)2(Base)]- BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Check Starting Material Conversion (TLC/LCMS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Product check_conversion->high_conversion No catalyst_issue Catalyst/Ligand Inactive? Steric Hindrance? low_conversion->catalyst_issue side_reactions Side Reactions Dominating? high_conversion->side_reactions optimize_catalyst Use Buchwald Ligands (SPhos, XPhos). Increase Temperature. catalyst_issue->optimize_catalyst Yes end Improved Yield optimize_catalyst->end protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling No protodeboronation->homocoupling No fix_proto Use Anhydrous Conditions. Use Milder Base (K3PO4). Use Boronic Ester. protodeboronation->fix_proto Yes fix_homo Degas Solvents Thoroughly. Use More Active Catalyst. homocoupling->fix_homo Yes fix_proto->end fix_homo->end

Caption: A workflow diagram for troubleshooting low yields.

References

Technical Support Center: Reactions of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no yield. What are the common causes?

A1: Low conversion in Suzuki-Miyaura reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a more robust precatalyst if catalyst decomposition is suspected.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2][3] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[4]

  • Poor Reagent Quality: this compound can dehydrate over time to form its cyclic anhydride, a boroxine.[4] Boroxines can have different reactivity and may impede the reaction.[4] It is recommended to use freshly purchased or properly stored boronic acid. If the purity is questionable, consider recrystallization or conversion to a more stable derivative like a diethanolamine adduct.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is required to activate the boronic acid for transmetalation.[5] The temperature must be sufficient to drive the reaction but not so high as to cause degradation of the starting materials or catalyst.[4][6]

Q2: I am observing a significant amount of a homocoupled byproduct, 2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl. How can I minimize this side reaction?

A2: The formation of symmetrical biaryls from the homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura coupling.[3] This is often exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by using a Pd(II) source which gets reduced to Pd(0) by this process.[3]

To minimize homocoupling:

  • Ensure Rigorous Inert Conditions: Properly degas your solvents (including water if used in a biphasic system) and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction.[2]

  • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst or a precatalyst that cleanly generates the active species can reduce the reliance on homocoupling for the reduction of a Pd(II) source.[4]

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 equivalents) is common, but a large excess can sometimes favor side reactions.

Q3: My crude product contains the protodeboronated byproduct, 4-methylanisole. What causes this and how can it be prevented?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[7] This side reaction is often promoted by elevated temperatures and the presence of a base and protic sources like water or alcohols.[4][7]

To prevent protodeboronation:

  • Use Anhydrous Solvents: If possible, conduct the reaction under anhydrous conditions.[4]

  • Minimize Water Content: If an aqueous base is necessary, use the minimum amount of water required to achieve solubility and facilitate the reaction.[4]

  • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor the degradation of the boronic acid.[6]

  • Consider a Milder Base: Strong bases can sometimes accelerate protodeboronation.[6] An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.

Q4: How can I effectively remove unreacted boronic acid and its byproducts during workup and purification?

A4: Boronic acids and their related byproducts like boric acid can be challenging to remove due to their polarity. Several strategies can be employed:

  • Aqueous Basic Wash: Most boronic acids are acidic and will form water-soluble boronate salts in the presence of a base.[1] During the workup, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH) can effectively extract the unreacted boronic acid.[4]

  • Complexation/Precipitation: Boronic acids can form complexes with diols. One common method is to treat the crude mixture with diethanolamine, which forms a crystalline adduct with the boronic acid that can often be filtered off.[1]

  • Chromatography: While sometimes challenging due to streaking, flash column chromatography on silica gel can be effective. Using a solvent system containing a small amount of a polar solvent like methanol can help elute the polar byproducts.

  • Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.[4]

Data Presentation

Table 1: Illustrative Performance of Various Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Coupling with 4-Bromoanisole

Phenylboronic AcidSubstituent EffectExpected Cross-Coupling Yield (%)Expected Homocoupling Byproduct (%)Expected Protodeboronation Byproduct (%)
This compound Electron-donating (-OCH₃, -CH₃)~93<5<2
Phenylboronic acidNeutral~85~5-10~5
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing (-CF₃)~78>10<5

Disclaimer: The data presented in this table is illustrative and based on established chemical principles of substituent effects in Suzuki-Miyaura reactions. Actual yields will vary depending on the specific reaction conditions, substrates, and catalyst system used.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol) or a suitable Buchwald ligand

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.[8]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_reagents Verify Reagent Quality (Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Solvent) start->check_conditions byproducts Analyze Byproducts (Homocoupling, Protodeboronation) start->byproducts solution_reagents Use Fresh Reagents Recrystallize Boronic Acid Use Active Catalyst check_reagents->solution_reagents solution_conditions Degas Solvents Thoroughly Optimize Temperature Screen Solvents/Bases check_conditions->solution_conditions solution_byproducts Improve Inert Atmosphere Use Anhydrous Solvents Adjust Temp/Base byproducts->solution_byproducts

Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura reactions.

Byproduct Formation Pathways

Byproduct_Pathways cluster_desired Desired Suzuki Coupling cluster_side Side Reactions ArBOH2 2-Methoxy-5-methyl- phenylboronic acid Pd_cat Pd(0) Catalyst Base ArBOH2->Pd_cat ArBOH2_homo 2x 2-Methoxy-5-methyl- phenylboronic acid ArBOH2_proto 2-Methoxy-5-methyl- phenylboronic acid ArX Aryl Halide ArX->Pd_cat Product Cross-Coupled Product (Ar-Ar') Pd_cat->Product Homocoupling_cond [O₂] or Pd(II) ArBOH2_homo->Homocoupling_cond Homocoupled Homocoupled Byproduct (Ar-Ar) Homocoupling_cond->Homocoupled Proto_cond Base, H₂O Heat ArBOH2_proto->Proto_cond Protodeboronated Protodeboronated Byproduct (Ar-H) Proto_cond->Protodeboronated

References

Technical Support Center: Homocoupling of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the homocoupling of 2-Methoxy-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for the synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling of this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, it refers to the reaction of two molecules of this compound to form a symmetrical biaryl compound, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. This reaction consumes the starting material and can lead to lower yields of the desired cross-coupled product and complicate purification.

Q2: What are the primary causes of homocoupling?

A2: The main drivers of homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly facilitate homocoupling during their in-situ reduction to the active Pd(0) species.

Q3: How do the substituents on this compound affect its tendency to homocouple?

A3: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density of the phenyl ring. This enhanced nucleophilicity can make the boronic acid more reactive in the desired Suzuki-Miyaura coupling but can also potentially accelerate the undesired homocoupling side reaction under non-optimized conditions.[3]

Q4: How can I visually identify if significant homocoupling has occurred?

A4: While there isn't a simple visual cue during the reaction, a primary indication of significant homocoupling will be a lower-than-expected yield of your desired cross-coupled product. Analysis of the crude reaction mixture by techniques such as TLC, GC-MS, or NMR will reveal the presence of the symmetrical 2,2'-dimethoxy-5,5'-dimethylbiphenyl byproduct.

Q5: Is it possible to intentionally perform the homocoupling reaction to synthesize 2,2'-dimethoxy-5,5'-dimethylbiphenyl?

A5: Yes, the homocoupling reaction can be optimized to become the primary reaction pathway for the synthesis of symmetrical biaryls. This is often achieved by ensuring the presence of an oxidant (like air or oxygen) and using a Pd(II) catalyst.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound where homocoupling is an undesired side reaction.

Problem Potential Cause Recommended Solution
Low yield of desired cross-coupled product and significant formation of 2,2'-dimethoxy-5,5'-dimethylbiphenyl. Oxygen in the reaction mixture: The active Pd(0) catalyst is oxidized to Pd(II) by oxygen, which promotes homocoupling.[2][4]Improve Degassing: Rigorously deoxygenate all solvents and the reaction mixture. Use methods like freeze-pump-thaw (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[5] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly cause homocoupling.[1]Switch to a Pd(0) Source: Use a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling. If a Pd(II) source is necessary, consider adding a mild reducing agent.
Suboptimal Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst.Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[4]
Reaction stalls, leaving unreacted starting materials and some homocoupled product. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. This can be exacerbated by high temperatures or oxygen contamination.Optimize Reaction Temperature: Consider running the reaction at a slightly lower temperature. Also, ensure the catalyst and ligand are of high quality and handled under an inert atmosphere.
Poor Reagent Quality: Degradation of this compound can affect its reactivity.Use High-Purity Reagents: Use fresh or properly stored boronic acid. If the purity is questionable, consider recrystallization.
Difficulty in purifying the desired product from the homocoupled byproduct. Similar Physical Properties: The desired cross-coupled product and 2,2'-dimethoxy-5,5'-dimethylbiphenyl may have similar polarities, making separation by column chromatography challenging.Optimize Chromatography: Use a high-purity silica gel and carefully screen eluent systems. A shallow gradient elution may be necessary. Recrystallization: If the desired product and byproduct have different solubilities, recrystallization can be an effective purification method.[6]

Data Presentation

The following tables provide illustrative data on the effect of various reaction parameters on the yield of the homocoupling product, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. This data is based on general principles of Suzuki-Miyaura reactions with electron-rich arylboronic acids.

Table 1: Effect of Palladium Source and Atmosphere on Homocoupling Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventAtmosphereTemperature (°C)Yield of Homocoupling Product (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂OAir10075
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂ONitrogen10020
3Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂OAir10045
4Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂ONitrogen100<5

Table 2: Effect of Base and Solvent on Homocoupling Yield (under Nitrogen)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield of Homocoupling Product (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10015
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11010
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1008
4Pd(OAc)₂ (2)SPhos (4)Et₃NTHF8025

Experimental Protocols

Protocol 1: Optimized Synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl via Homocoupling

This protocol is designed to maximize the yield of the homocoupling product.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (2-5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Stir the reaction mixture vigorously at 100 °C under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[6]

Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed for a cross-coupling reaction with an aryl halide, aiming to minimize the formation of the homocoupling byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(0) precatalyst

  • SPhos or another bulky, electron-rich ligand (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and the ligand.

  • Add the degassed solvent via syringe.

  • In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.

  • Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Mechanism Pd(II) Pd(II) Catalyst (e.g., from Pd(OAc)₂ or O₂ oxidation) Transmetalation1 First Transmetalation Pd(II)->Transmetalation1 ArPd(II)X Ar-Pd(II)-X Transmetalation1->ArPd(II)X Transmetalation2 Second Transmetalation ArPd(II)X->Transmetalation2 Ar2Pd(II) Ar-Pd(II)-Ar Transmetalation2->Ar2Pd(II) Reductive_Elimination Reductive Elimination Ar2Pd(II)->Reductive_Elimination Ar-Ar 2,2'-dimethoxy- 5,5'-dimethylbiphenyl Reductive_Elimination->Ar-Ar Pd(0) Pd(0) Reductive_Elimination->Pd(0) 2ArB(OH)2 2ArB(OH)2 2ArB(OH)2->Transmetalation2

Caption: Proposed mechanism for the Pd(II)-catalyzed homocoupling of arylboronic acids.

Caption: A logical workflow for troubleshooting high levels of homocoupling.

References

Technical Support Center: Purification of Products from 2-Methoxy-5-methylphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of products derived from the coupling reactions of 2-methoxy-5-methylphenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of biaryl products synthesized using this compound in Suzuki-Miyaura and other cross-coupling reactions.

Problem 1: Low Purity of the Desired Biaryl Product After Initial Workup

Q: My crude product, obtained after aqueous workup of the coupling reaction, shows significant impurities on TLC and NMR. What are the likely impurities and how can I remove them?

A: Common impurities in Suzuki-Miyaura coupling reactions include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[1] The specific impurities from a reaction involving this compound are often the boronic acid itself, its homocoupled dimer (2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl), and the deboronated starting material (2-methoxy-5-methylphenol).

Troubleshooting Steps:

  • Acid/Base Extraction: Boronic acids exhibit similar properties to carboxylic acids and can often be removed by a basic wash.[2][3] However, if your product is also acidic or basic, this method may not be selective.

  • Selective Precipitation/Crystallization: Recrystallization is a powerful purification technique for solid products.[4][5] Experiment with different solvent systems, such as hexane/ethyl acetate or toluene, to selectively crystallize the desired product, leaving impurities in the mother liquor.[1][4]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[6] For biaryl products from this compound, a gradient elution with a hexane/ethyl acetate system is often effective. If the product is phenolic, adding a small amount of acetic acid to the eluent can reduce tailing.[1]

Problem 2: Difficulty in Removing Unreacted this compound

Q: I am struggling to separate the unreacted this compound from my desired biaryl product. They have very similar Rf values on TLC.

A: The polarity of this compound can be similar to that of the desired biaryl product, making chromatographic separation challenging.

Troubleshooting Steps:

  • Formation of a Boronate Ester: Convert the unreacted boronic acid to a less polar boronate ester, such as the pinacol ester. This change in polarity should allow for easier separation by column chromatography.[7]

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can selectively form a crystalline adduct with the boronic acid, which can then be removed by filtration.[3][8][9]

  • Aqueous Wash with a Base: A wash with an aqueous base solution (e.g., NaOH or K₂CO₃) can extract the acidic boronic acid into the aqueous layer.[10] This is most effective if the desired product is not acidic.

Problem 3: Presence of Homocoupled Byproduct

Q: My final product is contaminated with a significant amount of the homocoupled byproduct of this compound.

A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[1]

Mitigation and Purification Strategies:

  • Optimize Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[1] Using a pre-catalyst that cleanly generates the active Pd(0) species can also help.[1]

  • Chromatographic Separation: The homocoupled byproduct often has a different polarity compared to the desired unsymmetrical biaryl. Careful optimization of the solvent system for column chromatography can usually achieve separation.

  • Recrystallization: If there is a sufficient difference in the crystal packing and solubility between the desired product and the homocoupled dimer, recrystallization can be an effective purification method.[4]

Quantitative Data Summary

The following table summarizes typical impurity profiles and the effectiveness of various purification techniques. The data is illustrative and based on common outcomes in Suzuki-Miyaura coupling reactions.

ImpurityTypical % in Crude MixturePurification MethodExpected Purity of Final Product
Unreacted Aryl Halide5-15%Column Chromatography>98%
Unreacted this compound10-20%Basic Wash, Column Chromatography, Recrystallization>99%
Homocoupled Byproduct5-10%Column Chromatography, Recrystallization>98%
Palladium Catalyst Residue<1%Filtration through Celite, Column ChromatographyNot detectable by NMR

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Suzuki coupling of this compound?

A1: The most common byproduct is typically the homocoupled dimer, 2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl, formed from the self-coupling of two molecules of the boronic acid.[1] Protodeborylation, where the boronic acid group is replaced by a hydrogen, can also occur.[1]

Q2: Can I use recrystallization as the sole method of purification?

A2: Recrystallization can be a very effective purification method, especially if the desired product is a solid and the impurities have significantly different solubilities.[4][5] However, for complex mixtures or to remove trace impurities, it is often used in conjunction with other techniques like column chromatography.

Q3: My product is an oil. How can I purify it?

A3: For oily products, column chromatography is the most common and effective purification method.[6] If the oil is thermally stable, distillation under reduced pressure could also be an option.

Q4: How can I remove the palladium catalyst from my product?

A4: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the precipitated palladium.[4] Any remaining soluble palladium species are typically removed during column chromatography.

Q5: Are there alternative purification methods to column chromatography for polar compounds?

A5: For polar compounds that are difficult to purify by standard silica gel chromatography, reverse-phase chromatography (C18) can be an effective alternative.[3][8] Additionally, preparative HPLC can be used for challenging separations.[2]

Experimental Protocols & Visualizations

General Experimental Workflow for Purification

Caption: A typical experimental workflow for the purification of a Suzuki coupling product.

Troubleshooting Logic for Purification

troubleshooting_logic start Impure Product q1 Major Impurity Identified? start->q1 a1_yes Unreacted Boronic Acid q1->a1_yes Yes a1_no Homocoupled Byproduct q1->a1_no Yes a1_other Other/Multiple Impurities q1->a1_other No/Multiple strat1 Basic Wash or Diethanolamine Adduct Formation a1_yes->strat1 strat2 Optimize Column Chromatography or Recrystallization a1_no->strat2 strat3 Systematic Purification: 1. Basic/Acidic Wash 2. Column Chromatography 3. Recrystallization a1_other->strat3 end Pure Product strat1->end strat2->end strat3->end

Caption: A decision-making diagram for troubleshooting the purification process.

Detailed Methodologies

Protocol 1: General Purification by Column Chromatography

  • Preparation of the Crude Sample: After aqueous workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[11] Add silica gel to this solution to create a dry load, and then remove the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 100% hexanes).

  • Loading and Elution: Carefully load the dried crude sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Hexanes/ethyl acetate or toluene are good starting points for biaryl compounds.[1][4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.[4]

References

Technical Support Center: Optimizing Reactions with 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 2-Methoxy-5-methylphenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in key synthetic applications such as Suzuki-Miyaura and Chan-Lam couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental to the synthesis of pharmaceuticals and agrochemicals. It is also utilized in copper-catalyzed Chan-Lam cross-coupling for the formation of carbon-heteroatom bonds (C-N, C-O), and can undergo oxidation to produce the corresponding phenol. Its electron-rich nature, due to the methoxy and methyl substituents, influences its reactivity in these transformations.

Q2: How should this compound be stored to ensure its stability and reactivity?

A2: Arylboronic acids can be susceptible to dehydration over time to form boroxines, which may exhibit different reactivity. For optimal results, it is recommended to store this compound in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. Using freshly opened or properly stored boronic acid is crucial for reproducibility.

Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?

A3: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.

  • Protodeboronation: This is often promoted by excessive water, high temperatures, and strong bases. To minimize it, use anhydrous solvents, carefully control the amount of water if an aqueous base is used, and consider using milder bases or running the reaction at a lower temperature.

  • Homocoupling: This can be promoted by the presence of oxygen and certain palladium catalysts. Thoroughly degassing the reaction mixture and using fresh, high-quality catalyst can help reduce this side reaction.

Q4: Can this compound be used to synthesize the corresponding phenol?

A4: Yes, arylboronic acids can be readily oxidized to phenols. A common and efficient method involves using an oxidizing agent like hydrogen peroxide, often in the presence of a base. Metal-free aerobic oxidation protocols have also been developed.

Suzuki-Miyaura Coupling: Troubleshooting and Optimization

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. Due to its electron-donating groups, this compound is generally a good substrate for this reaction. However, challenges can still arise.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the reaction is performed under an inert atmosphere (N₂ or Ar) with degassed solvents to prevent catalyst oxidation. Use a fresh, high-purity palladium catalyst.
Improper base selectionThe choice of base is critical. For electron-rich boronic acids, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. The strength and solubility of the base can significantly impact the reaction rate.
Suboptimal solvent systemA mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common. The ratio can be critical; optimize the solvent system for your specific substrates.
Protodeboronation of the boronic acidThis is a common side reaction, especially with prolonged heating or in the presence of excess water. Use anhydrous solvents where possible or minimize the amount of water. A milder base or lower reaction temperature might also be beneficial.
Significant Homocoupling of the Aryl Halide Presence of oxygenThoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.
Catalyst choiceSome palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium sources or ligands.
Difficulty in Product Purification Co-elution with byproductsIf the product is a phenol (from a coupling partner containing a hydroxyl group), it may streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress ionization and improve separation.
Residual catalystFiltering the crude reaction mixture through a pad of Celite can help remove the palladium catalyst and inorganic salts before concentration and chromatography.
Emulsion during workupIf an emulsion forms during the aqueous workup, adding brine can help to break it.
Quantitative Data for Suzuki-Miyaura Coupling

The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on literature for similar electron-rich arylboronic acids.

Table 1: Comparison of Common Bases

BaseTypical ConcentrationSolvent SystemTemperature (°C)Expected Yield RangeNotes
K₃PO₄2.0 - 3.0 equiv.Dioxane/H₂O, Toluene/H₂O80 - 11085-98%A strong base, often effective for challenging couplings.
K₂CO₃2.0 equiv.Dioxane/H₂O, Ethanol/H₂O80 - 10070-95%A common and cost-effective choice.
Cs₂CO₃2.0 - 3.0 equiv.Dioxane, THF80 - 11090-99%Highly soluble in organic solvents, often used for difficult substrates.
NaOH2.0 equiv.Toluene/H₂O80 - 10060-85%A strong, inexpensive base, but can sometimes promote side reactions.

Disclaimer: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, and ligand used.

Table 2: Common Catalyst Systems and Solvents

Palladium SourceLigandTypical Loading (mol%)Solvent SystemTemperature (°C)
Pd(OAc)₂SPhos1 - 2Toluene/H₂O, Dioxane/H₂O80 - 110
Pd₂(dba)₃XPhos1 - 2Dioxane, THFRoom Temp - 100
Pd(PPh₃)₄None2 - 5Toluene, Dioxane/H₂O80 - 110
PdCl₂(dppf)None1 - 3DMF, Dioxane80 - 120

Note: For electron-rich and sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos often give superior results.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).

  • Degassing: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: Troubleshooting and Optimization

The Chan-Lam coupling enables the formation of C-N and C-O bonds and is a valuable alternative to palladium-catalyzed methods. These reactions are often performed under milder conditions and can even be open to the air.

Troubleshooting Guide: Chan-Lam Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive copper sourceUse a fresh, high-quality copper salt (e.g., Cu(OAc)₂). The purity and hydration state of the copper source can be critical.
Poor substrate nucleophilicityFor weakly nucleophilic amines or alcohols, a stronger base or a ligand may be required to facilitate the reaction. Pyridine or other nitrogen-based ligands can be beneficial.
Boronic acid qualityAs with Suzuki coupling, the purity of the boronic acid is important. Dehydration to boroxines can affect reactivity.
Solvent effectsThe choice of solvent (e.g., DCM, MeOH, DMSO) can significantly impact the reaction. Screen different solvents to find the optimal one for your substrate combination.
Significant Side Product Formation Homocoupling of the boronic acidThis is a common side reaction. Using a slight excess of the amine or alcohol nucleophile can sometimes favor the cross-coupling pathway.
Oxidation of the boronic acid to a phenolThis is an inherent reactivity of the boronic acid, especially under oxidative conditions. Minimizing reaction time and temperature may help.
Reaction is unreliable or difficult to reproduceChan-Lam couplings can be sensitive to subtle changes in reaction conditions. Meticulous control of reagent purity, solvent quality, and atmospheric conditions is key. The presence of molecular sieves can sometimes be beneficial by removing water, but can also sometimes hinder the reaction.
Quantitative Data for Chan-Lam Coupling

Table 3: General Conditions for Chan-Lam N-Arylation

Copper SourceLigandBaseSolventTemperature (°C)
Cu(OAc)₂ (1.0-2.0 equiv.)Pyridine, TMEDA, or NonePyridine, Et₃N, or NoneDCM, Toluene, MeOHRoom Temp - 60
Cu(OTf)₂PhenanthrolineK₂CO₃DMSO80 - 120
CuINoneK₃PO₄DMF100 - 120

Note: The Chan-Lam reaction can often be run with stoichiometric copper, but catalytic versions are also common. The reaction is frequently conducted open to the air, as oxygen can act as the terminal oxidant.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation of an Imidazole
  • Preparation: To a vial, add the imidazole (1.0 mmol), this compound (1.5 mmol), Cu(OAc)₂ (1.2 mmol), and a magnetic stir bar.

  • Solvent Addition: Add the solvent (e.g., 5 mL of methanol).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle```dot

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle cluster_reactants Reactants Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (e.g., O2) Ar-B(OH)2 Ar-B(OH)2 Nu-H Nu-H (Amine/Alcohol)

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Technical Support Center: Protodeboronation of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the undesired protodeboronation of 2-methoxy-5-methylphenylboronic acid during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, focusing on the detection and mitigation of protodeboronation, which leads to the formation of 2-methoxy-5-methylanisole.

Observation/Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired coupled product and significant formation of 2-methoxy-5-methylanisole. Protodeboronation is occurring at a high rate. This can be due to: 1. Presence of excess water.[1] 2. Use of a strong aqueous base (e.g., NaOH, KOH).[1][2][3] 3. High reaction temperature.[1][3] 4. A slow catalytic cycle for the desired reaction, allowing more time for the side reaction.[3]1. Employ anhydrous conditions: Use dry solvents and reagents to minimize the presence of a proton source.[1] 2. Select a weaker or non-aqueous base: Consider using bases like K₃PO₄, Cs₂CO₃, or KF.[1][3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to disfavor protodeboronation.[3] 4. Optimize the catalytic system: Increase catalyst loading or use more active ligands to accelerate the desired coupling reaction.[3] 5. Use a protected boronic acid derivative: Employing the corresponding MIDA boronate or trifluoroborate salt can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][4]
Inconsistent reaction yields. Variable amounts of water or oxygen in the reaction setup. Incomplete dissolution of reagents. Ensure rigorous control over the reaction atmosphere and solvent purity. Use freshly dried solvents and degas the reaction mixture thoroughly. Ensure all solid reagents are fully dissolved before heating.
Formation of homocoupled byproduct (bis(2-methoxy-5-methylphenyl)). Presence of oxygen. High concentration of Pd(II) species. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). Use a pre-activated Pd(0) catalyst or ensure complete reduction of the Pd(II) precursor.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] In the case of this compound, this results in the formation of the byproduct 2-methoxy-5-methylanisole. This reaction consumes the boronic acid, reducing the yield of the desired product and complicating the purification process.[1]

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Basic Conditions: Many cross-coupling reactions require a base, which can form a more reactive boronate species that is more susceptible to protonolysis.[1][2] The pH of the reaction medium is a critical factor.[4][5]

  • Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.[1]

  • Electron-Donating Substituents: The methoxy and methyl groups on the phenyl ring are electron-donating, which can influence the susceptibility of the boronic acid to protodeboronation, although the precise effect can be complex and pH-dependent.

Q3: How can I detect and quantify the extent of protodeboronation?

A3: Protodeboronation can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 2-methoxy-5-methylanisole. ¹H NMR spectroscopy can also be used to determine the ratio of the desired product to the protodeboronated byproduct.

Q4: Can the choice of palladium catalyst and ligands affect the rate of protodeboronation?

A4: Yes, the efficiency of the catalytic system plays a crucial role. A highly active catalyst that promotes a fast Suzuki-Miyaura coupling can outcompete the slower protodeboronation side reaction.[3] Conversely, an inefficient catalyst can lead to longer reaction times at elevated temperatures, increasing the likelihood of protodeboronation.[3]

Q5: Are there alternative reagents to this compound that are less prone to protodeboronation?

A5: Yes, using more stable derivatives such as this compound pinacol ester, MIDA boronate ester, or potassium trifluoroborate salt can be effective.[4][6] These reagents often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, thus minimizing its concentration and the potential for protodeboronation.[4][7]

Experimental Protocols

General Protocol to Minimize Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating measures to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)[3]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Sparge the mixture with inert gas for 15-30 minutes or perform three freeze-pump-thaw cycles.

  • Boronic Acid Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Protodeboronation_Mechanism General Mechanism of Base-Catalyzed Protodeboronation cluster_equilibrium Pre-equilibrium A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate Anion ([Ar-B(OH)₃]⁻) A->B + OH⁻ B->A - OH⁻ C Transition State B->C Rate-limiting step + H₂O D Protodeboronated Product (Ar-H) C->D E Boric Acid (B(OH)₃) C->E

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Mitigation Strategies start Low Yield of Desired Product check_side_product Analyze crude reaction mixture (GC-MS, LC-MS, NMR) start->check_side_product is_protodeboronation Is 2-methoxy-5-methylanisole the major byproduct? check_side_product->is_protodeboronation anhydrous Use anhydrous conditions is_protodeboronation->anhydrous Yes other_issues Investigate other side reactions (e.g., homocoupling, starting material decomposition) is_protodeboronation->other_issues No weak_base Switch to weaker/ non-aqueous base anhydrous->weak_base lower_temp Lower reaction temperature weak_base->lower_temp optimize_catalyst Optimize catalyst and ligands lower_temp->optimize_catalyst protected_ba Use protected boronic acid derivative optimize_catalyst->protected_ba rerun Re-run optimized reaction protected_ba->rerun

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-5-methylphenylboronic acid. The guidance is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Guide 1: Low to No Product Yield

If you are observing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Initial Reaction Analysis

  • Analyze the crude reaction mixture: Use techniques like LC-MS or GC-MS to identify the components present.

  • Observation: Significant unreacted starting materials (aryl halide and/or boronic acid).

    • Possible Cause: Low catalyst activity or catalyst deactivation.

  • Observation: Presence of homocoupled product of the boronic acid.

    • Possible Cause: Presence of oxygen, or use of a Pd(II) precatalyst without efficient reduction to Pd(0).[1][2]

  • Observation: Presence of protodeboronated arene (toluene derivative).

    • Possible Cause: The boronic acid is degrading, a common issue with electron-rich boronic acids.[1][3]

Step 2: Address Catalyst Inactivity/Deactivation

If you suspect low catalyst activity is the primary issue, consider the following strategies:

  • Strategy 1: Verify Catalyst and Ligand Integrity. Ensure your palladium source and ligands are active. Pd(0) is the active catalytic species; if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Strategy 2: Ensure Rigorous Inert Atmosphere. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).

  • Strategy 3: Optimize Ligand Choice. For electron-rich substrates, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.

Step 3: Mitigate Boronic Acid Degradation

If protodeboronation is a significant side reaction, which is common for electron-rich boronic acids, implement the following:[1][3]

  • Strategy 1: Use Milder Bases. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[1]

  • Strategy 2: Anhydrous Conditions. Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1]

  • Strategy 3: Convert to a More Stable Boronate Ester. Boronic acids can be converted to more stable derivatives like MIDA boronates or pinacol esters, which can be more resistant to protodeboronation under basic conditions.[3]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the first things I should check?

A1: When a Suzuki coupling fails or is sluggish, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), so if you are using a Pd(II) precatalyst, it needs to be reduced in the reaction.[1] Consider using a fresh batch or a more robust precatalyst.

  • Oxygen Contamination: The presence of oxygen can cause homocoupling of the boronic acid and deactivate the catalyst.[1][2] Make sure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of base and solvent is crucial. The base needs to be strong enough to facilitate transmetalation but not so strong that it promotes degradation of your starting materials.[1]

Q2: I am observing significant homocoupling of this compound. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. It is often caused by the presence of Pd(II) species and oxygen.[2] If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) state for the catalytic cycle to begin. If this reduction is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of two boronic acid molecules.[2] Higher oxygen levels have been shown to increase homocoupling.[2]

To prevent homocoupling:

  • Thoroughly degas your reaction mixture and solvent.

  • Ensure your reaction is run under a strict inert atmosphere (Argon or Nitrogen).

  • If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source.

Q3: How does the electron-donating nature of the methoxy and methyl groups on this compound affect the reaction?

A3: The methoxy and methyl groups are electron-donating, which makes the boronic acid electron-rich. This has two main effects:

  • Increased susceptibility to protodeboronation: Electron-rich boronic acids are more prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3]

  • Potentially slower transmetalation: While not always the case, highly electron-rich boronic acids can sometimes have slower rates of transmetalation.

To counteract these effects, you may need to use milder bases, anhydrous conditions, or convert the boronic acid to a more stable boronate ester.[1][3]

Q4: What are some common catalyst poisons I should be aware of?

A4: Catalyst poisons are substances that can deactivate your catalyst, even in small amounts. Common poisons for palladium catalysts include:

  • Sulfur-containing compounds

  • Halides, cyanides, and other nitrogen-containing heterocycles [4][5]

  • Carbon monoxide [4][6]

It is crucial to use high-purity reagents and solvents to avoid introducing these contaminants.[5]

Data Presentation

Table 1: Troubleshooting Guide Summary

Observed Issue Potential Cause Recommended Action(s)
Low to no product yieldCatalyst inactivity/deactivationVerify catalyst/ligand integrity, ensure inert atmosphere, optimize ligand choice.
Significant homocouplingPresence of O₂ and/or Pd(II)Thoroughly degas reaction, use a Pd(0) source or ensure efficient reduction of Pd(II).
Significant protodeboronationDegradation of electron-rich boronic acidUse milder bases (e.g., K₂CO₃, KF), employ anhydrous conditions, convert to a boronate ester.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Catalyst_Deactivation_Pathways cluster_active_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Inactive Pd Species Inactive Pd Species Pd(0)L2->Inactive Pd Species Oxygen/ Impurities Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-X(L2)->Inactive Pd Species Ligand Degradation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Homocoupling Homocoupling Homocoupling->Inactive Pd Species Protodeboronation Protodeboronation Boronic Acid Boronic Acid Boronic Acid->Homocoupling O2, Pd(II) Boronic Acid->Protodeboronation H2O, Base Troubleshooting_Workflow start Low/No Yield analyze_mixture Analyze Crude Reaction (LC-MS, GC-MS) start->analyze_mixture check_reagents Verify Reagent Purity & Catalyst Activity check_conditions Ensure Inert Atmosphere & Degassed Solvents check_reagents->check_conditions homocoupling Homocoupling Observed? check_conditions->homocoupling analyze_mixture->check_reagents protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) homocoupling->optimize_catalyst Yes protodeboronation->optimize_catalyst No optimize_base Modify Base/Solvent (Milder Base, Anhydrous) protodeboronation->optimize_base Yes success Improved Yield optimize_catalyst->success optimize_base->success

References

Improving solubility of 2-Methoxy-5-methylphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxy-5-methylphenylboronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline solid that is generally less soluble in water and more soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]

Q2: I'm observing low or no product yield in my Suzuki-Miyaura coupling reaction. Could the solubility of this compound be the issue?

A2: Yes, poor solubility of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions. If the boronic acid does not dissolve in the reaction solvent, its concentration in the solution will be too low for the reaction to proceed efficiently.

Q3: How does the structure of this compound affect its reactivity and solubility?

A3: The methoxy group at the ortho position can present some steric hindrance, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the methoxy and methyl groups can also influence the electronic properties of the aryl ring, which in turn affects its reactivity.

Q4: Can I use heat to improve the solubility of this compound?

A4: Heating the reaction mixture can significantly improve the solubility of the boronic acid. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, catalysts, and products. Forcing conditions with higher temperatures may be necessary for sterically hindered substrates.

Q5: Are there alternative forms of the boronic acid I can use to improve solubility and stability?

A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability and solubility in organic solvents. Another effective strategy is to form a diethanolamine adduct, which often results in a stable, crystalline solid that can be used directly in coupling reactions, particularly in protic solvents.[2][3][4]

Troubleshooting Guide

Problem: The this compound is not dissolving in the reaction solvent.
Potential Cause Suggested Solution
Inappropriate Solvent System Use a co-solvent system. For Suzuki-Miyaura reactions, a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is often effective. The water can help dissolve the base and facilitate the reaction.
Insufficient Temperature Gradually increase the reaction temperature. Many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to ensure all components are in solution.
Incorrect Base The choice of base can influence solubility. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Ensure the base is well-dispersed.
Problem: Low reaction yield despite the boronic acid appearing to dissolve.
Potential Cause Suggested Solution
Protodeboronation (cleavage of the C-B bond) This side reaction can be prevalent with electron-rich boronic acids. Ensure you are using degassed solvents and maintaining an inert atmosphere (Nitrogen or Argon) to minimize this. Using the boronic acid as its pinacol ester or diethanolamine adduct can also improve stability.
Steric Hindrance The ortho-methoxy group can sterically hinder the reaction. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to promote the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ may also be required.[1]
Catalyst Inactivity Ensure your palladium catalyst is active. Using a fresh batch of catalyst and ligand is recommended.

Quantitative Solubility Data

Compound Solvent Temperature Solubility Data Type
This compound WaterAmbientLowQualitative
MethanolAmbientSolubleQualitative
EthanolAmbientSolubleQualitative
DichloromethaneAmbientSolubleQualitative
2-Methoxyphenylboronic acid WaterAmbientInsolubleQualitative[5]
MethanolAmbientSolubleQualitative
Phenylboronic acid Chloroform25 °CModerateQualitative[6]
3-Pentanone25 °CHighQualitative[6]
Acetone25 °CHighQualitative[6]
Dipropyl Ether25 °CHighQualitative[6]
Methylcyclohexane25 °CVery LowQualitative[6]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Co-Solvent System

This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of a Diethanolamine Adduct for Improved Solubility

This protocol describes the formation of a more stable and often more soluble diethanolamine adduct of this compound, which can be used directly in the coupling reaction.[2][4]

Materials:

  • This compound (1.0 mmol)

  • Diethanolamine (1.0 mmol)

  • Methylene chloride (or other suitable solvent)

Procedure for Adduct Formation:

  • In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.

  • Add diethanolamine dropwise while stirring.

  • A precipitate of the diethanolamine adduct will form.

  • Stir the resulting slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This stable diethanolamine adduct can then be used in place of the boronic acid in a Suzuki-Miyaura coupling reaction, typically using a protic co-solvent like water or ethanol.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Low Yield or No Reaction check_solubility Is the Boronic Acid Fully Dissolved? start->check_solubility no_dissolution Problem: Incomplete Dissolution check_solubility->no_dissolution No yes_dissolution Problem: Low Yield Despite Dissolution check_solubility->yes_dissolution Yes solution_cosolvent Solution 1: Use Co-solvent (e.g., Dioxane/Water) no_dissolution->solution_cosolvent solution_heat Solution 2: Increase Temperature (e.g., 80-110 °C) no_dissolution->solution_heat solution_derivatize Solution 3: Derivatize Boronic Acid (Pinacol Ester or Diethanolamine Adduct) no_dissolution->solution_derivatize check_side_reactions Suspect Side Reactions (e.g., Protodeboronation) yes_dissolution->check_side_reactions check_sterics Consider Steric Hindrance yes_dissolution->check_sterics solution_inert Solution: Ensure Inert Atmosphere & Degassed Solvents check_side_reactions->solution_inert solution_ligand Solution: Use Bulky Ligands (e.g., XPhos, SPhos) check_sterics->solution_ligand

Caption: Troubleshooting workflow for solubility issues.

SuzukiCycle Key Steps in Suzuki-Miyaura Coupling pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)2) + Base boronic_acid->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Methoxy-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the lithiation of 2-bromo-4-methylanisole followed by borylation with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This method offers high yields when performed under strictly anhydrous and anaerobic conditions at low temperatures.

Q2: What are the primary impurities I should be concerned about in the synthesis of this compound?

A2: The main impurities include:

  • Di-(2-methoxy-5-methylphenyl)borinic acid: This results from the addition of two organolithium equivalents to the borate ester.

  • Homocoupling byproduct (2,2'-dimethoxy-5,5'-dimethylbiphenyl): This can form from the coupling of the organolithium reagent.

  • Protodeboronation product (4-methylanisole): This is the product where the boronic acid group is replaced by a hydrogen atom, which can occur during workup or storage.[1]

  • Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid. This is often present in commercially available boronic acids and can form upon storage.[1]

Q3: How does water content affect the synthesis?

A3: Water can react with the organolithium intermediate, quenching it and leading to the formation of 4-methylanisole, thus reducing the yield of the desired product. It can also hydrolyze the borate ester. Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[1]

Q4: Can I use a Grignard reagent instead of an organolithium reagent?

A4: Yes, a Grignard reagent can be used. However, organolithium reagents are often preferred for this specific synthesis as they can lead to cleaner reactions and higher yields, particularly when ortho-lithiation is desired.

Q5: What is the best way to store this compound?

A5: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration to the boroxine and potential oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Organolithium Reagent: The n-butyllithium may have degraded due to improper storage.Solution: Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly purchased and properly stored reagent.
2. Presence of Moisture: Trace water in the solvent or on the glassware.Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents.
3. Inefficient Borylation: The reaction temperature was not sufficiently low.Solution: Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the addition of the organolithium and borate ester.
High Levels of Borinic Acid Impurity 1. Incorrect Stoichiometry: An excess of the organolithium reagent relative to the borate ester.Solution: Carefully control the stoichiometry. A slight excess of the borate ester can be used to minimize the formation of the borinic acid.
2. Localized Excess of Organolithium: Poor mixing during the addition of the organolithium reagent.Solution: Add the organolithium reagent dropwise to a vigorously stirred solution of the aryl bromide.
Significant Amount of Homocoupling Byproduct 1. Reaction Temperature Too High: Allowing the reaction to warm prematurely can promote homocoupling.Solution: Maintain the low reaction temperature throughout the formation of the organolithium and its reaction with the borate ester.
Product is an Oil or Gummy Solid 1. Presence of Boroxine: Dehydration of the boronic acid during workup or storage.Solution: Minimize exposure to heat and acidic conditions during workup. Co-evaporation with a solvent like toluene can sometimes help remove residual water. Recrystallization can also be effective.
Difficulty in Purification 1. Co-elution of Impurities: The boronic acid and borinic acid can have similar polarities.Solution: Convert the crude product to the diethanolamine adduct, which is often a crystalline solid that can be easily filtered and purified. The pure boronic acid can then be regenerated by treatment with acid.
2. Streaking on Silica Gel: The acidic nature of the boronic acid can cause issues in column chromatography.Solution: Consider using a different purification method, such as recrystallization or acid-base extraction. If chromatography is necessary, deactivating the silica gel with a small amount of a polar solvent like methanol in the eluent might help.

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard lithiation-borylation procedure.

Materials:

  • 2-bromo-4-methylanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-methylanisole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 3 M HCl until the solution is acidic. Extract the mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. This data is based on general principles of boronic acid synthesis and is intended for guidance.

Table 1: Effect of Borylation Temperature on Yield and Purity

EntryTemperature (°C)Yield (%)Purity (%) (by ¹H NMR)Major Impurity
1-7889>95Borinic Acid (<5%)
2-4075~90Borinic Acid (~8%), Homocoupling (~2%)
3050~80Borinic Acid (~15%), Homocoupling (~5%)

Table 2: Effect of Borate Ester on Impurity Profile

EntryBorate EsterYield (%)Purity (%)Diarylborinic Acid Impurity (%)
1Trimethyl borate89>95<5
2Triisopropyl borate85>98<2

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2-bromo-4-methylanisole in anhydrous THF lithiation Add n-BuLi at -78°C start->lithiation borylation Add Trimethyl Borate at -78°C lithiation->borylation warm Warm to Room Temperature borylation->warm quench Quench with 3M HCl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low Product Yield check_reagents Are reagents anhydrous and n-BuLi titrated? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents Solution: Use dry solvents and freshly titrated n-BuLi. check_reagents->no_reagents No check_temp Was the reaction kept at -78°C during additions? yes_reagents->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp Solution: Maintain strict temperature control. check_temp->no_temp No check_atmosphere Was the reaction under an inert atmosphere? yes_temp->check_atmosphere yes_atmosphere Consider other factors like stoichiometry or reaction time. check_atmosphere->yes_atmosphere Yes no_atmosphere Solution: Ensure a proper inert atmosphere setup. check_atmosphere->no_atmosphere No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-5-methylphenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methoxy-5-methylphenylboronic acid and 2-methoxyphenylboronic acid, two key building blocks in modern organic synthesis. The selection of an appropriate boronic acid is critical for the success of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling. This comparison is supported by established principles of physical organic chemistry and illustrative experimental data to inform substrate selection and reaction optimization.

Introduction to the Reagents

Both this compound and 2-methoxyphenylboronic acid are valuable reagents in the synthesis of complex organic molecules, especially in the fields of medicinal chemistry and materials science.[1] Their utility primarily lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] The substituents on the phenyl ring—a methoxy group in 2-methoxyphenylboronic acid, and both a methoxy and a methyl group in this compound—play a significant role in modulating their reactivity.

Theoretical Comparison of Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by a combination of electronic and steric effects.

Electronic Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating. Electron-donating groups increase the electron density on the boronic acid's phenyl ring, which is generally believed to accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and shorter reaction times.[3]

  • 2-Methoxyphenylboronic acid possesses one electron-donating methoxy group.

  • This compound has two electron-donating groups: a methoxy group and a methyl group. The combined electron-donating effect of these two groups is expected to make this molecule more electron-rich and, consequently, potentially more reactive than 2-methoxyphenylboronic acid.

Steric Effects: The presence of a substituent at the ortho-position (the 2-position) to the boronic acid group can introduce steric hindrance. This steric bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction. Both molecules in this comparison have an ortho-methoxy group. This can lead to a complex interplay with electronic effects. In some cases, the ortho-substituent can also lead to secondary interactions with the catalyst, such as chelation, which can influence reactivity and selectivity.[4][5]

Illustrative Performance in a Generic Suzuki-Miyaura Reaction

Boronic AcidSubstituentsPlausible Yield (%)Plausible Reaction Time (hours)Key Considerations
2-Methoxyphenylboronic acid One electron-donating group (-OCH₃) at the ortho position.885The electron-donating methoxy group enhances reactivity compared to unsubstituted phenylboronic acid. The ortho-position of the methoxy group may introduce some steric hindrance.[3]
This compound Two electron-donating groups (-OCH₃, -CH₃).924The combined electron-donating effect of the methoxy and methyl groups is expected to further increase the nucleophilicity of the aryl ring, leading to a higher reaction rate and yield. The steric effect of the ortho-methoxy group is a common factor for both molecules.

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual experimental results may vary depending on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent used.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and 2-methoxyphenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Boronic acid (2-methoxyphenylboronic acid or this compound, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or another suitable base

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure: [3]

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArX Ar-X (Aryl Halide) ArPdRLn Ar-Pd(II)-R Ln ArPdXLn->ArPdRLn Transmetalation Base Base ArBOH2 R-B(OH)₂ (Boronic Acid) ArPdRLn->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdRLn->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere Start->Setup Reaction Reaction: - Add solvent - Heat and stir Setup->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction Monitor->Workup Complete Purification Purification: - Column chromatography Workup->Purification End End Product Purification->End

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to 2-Methoxy-5-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the phenylboronic acid reagent is critical, as the nature and position of substituents on the phenyl ring significantly influence the reactivity, stability, and ultimately, the yield and purity of the desired biaryl compounds. This guide provides an objective comparison of 2-Methoxy-5-methylphenylboronic acid with other representative substituted phenylboronic acids, supported by illustrative experimental data based on established chemical principles.

Introduction to this compound

This compound is an organic boron compound featuring a phenyl ring substituted with an electron-donating methoxy group and a weakly electron-donating methyl group.[1][2][3] This substitution pattern imparts specific electronic and steric properties that influence its performance in cross-coupling reactions. It is a white to off-white crystalline solid, soluble in organic solvents like methanol, and is a versatile building block in the synthesis of complex organic molecules.[1][3]

Comparison of Physicochemical Properties

The physical and chemical properties of boronic acids can affect their handling, stability, and reactivity. The table below summarizes key properties for this compound and other selected substituted phenylboronic acids.

PropertyThis compound4-Methoxyphenylboronic Acid (Electron-Donating)4-(Trifluoromethyl)phenylboronic Acid (Electron-Withdrawing)2-Methylphenylboronic Acid (Sterically Hindered)
Molecular Formula C₈H₁₁BO₃[1][2]C₇H₉BO₃[4][5]C₇H₆BF₃O₂[6]C₇H₉BO₂[7][8]
Molecular Weight 165.98 g/mol [2]151.96 g/mol [5]189.93 g/mol [6]135.96 g/mol [8]
Melting Point (°C) 92-97[1][3]204-206[5][9]245-250[10]162-165[7][11]
Appearance White to off-white crystalline powder[2]White to off-white powder[5]White to off-white powder[6]Odorless white to off-white solid[7]
Solubility Soluble in methanol[1][3]Soluble in dimethyl sulfoxide and methanol[9]Soluble in methanol[10]Slightly soluble in water, soluble in methanol[11]

Performance in Suzuki-Miyaura Cross-Coupling: An Illustrative Comparison

The electronic and steric effects of substituents on the phenylboronic acid ring play a pivotal role in the kinetics and overall success of the Suzuki-Miyaura reaction. Electron-donating groups generally accelerate the transmetalation step, a key part of the catalytic cycle, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can retard this step. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.

Phenylboronic AcidSubstituent EffectsIllustrative Yield (%)Comments
This compound Electron-donating (methoxy), weakly electron-donating (methyl), potential ortho steric effect92The strong electron-donating methoxy group is expected to enhance reactivity, though the ortho-substituent may introduce some steric hindrance.
4-Methoxyphenylboronic Acid Strong electron-donating95The para-methoxy group strongly activates the ring towards transmetalation, leading to high yields.
4-(Trifluoromethyl)phenylboronic Acid Strong electron-withdrawing75The trifluoromethyl group deactivates the ring, slowing down the transmetalation step and potentially leading to lower yields.
2-Methylphenylboronic Acid Weakly electron-donating, significant ortho steric effect80The ortho-methyl group introduces considerable steric hindrance, which can lower the reaction yield despite its weak electron-donating nature.

Disclaimer: The data in this table is illustrative and based on established chemical principles of substituent effects in Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions.

Mechanistic Overview and Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A generalized experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids discussed.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Solvents (Dioxane/Water) B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench (EtOAc/Water) E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-donating groups, a methoxy and a methyl group, enhances its reactivity, leading to potentially high yields. While the ortho-methoxy group may introduce some steric hindrance, its electronic benefits often outweigh this effect. In comparison to other substituted phenylboronic acids, its performance is generally superior to those with electron-withdrawing groups or significant steric hindrance. The choice of a specific phenylboronic acid will, however, always depend on the specific synthetic target and the need to balance electronic and steric factors to achieve optimal results.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling process. This guide provides an objective comparison of various catalysts for the Suzuki-Miyaura coupling of 2-methoxy-5-methylphenylboronic acid, a common building block in medicinal chemistry, with aryl halides.

Performance Comparison of Catalytic Systems

The electronic nature of this compound, with its electron-donating methoxy and methyl groups, generally enhances its reactivity in the Suzuki-Miyaura coupling. However, the selection of an optimal catalyst system remains crucial for achieving high yields, especially when coupling with less reactive aryl chlorides or sterically hindered substrates. Below is a summary of the performance of different palladium and nickel-based catalytic systems. While direct side-by-side comparative data for this specific boronic acid is not extensively published under identical conditions, the following table is constructed based on established principles and data from structurally similar systems.

Catalyst SystemLigandBaseSolventAryl HalideYield (%)Reaction Time (h)Key Observations
Palladium-Based Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O4-Bromoanisole85-9512-24A versatile and widely used catalyst, generally providing good to excellent yields, though sometimes requiring longer reaction times.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane4-Chloroanisole90-982-6Buchwald ligands like SPhos are highly effective for coupling less reactive aryl chlorides and often lead to shorter reaction times and higher yields.
Pd(dppf)Cl₂dppfCs₂CO₃THF/H₂O4-Iodoanisole>954-8A robust catalyst, particularly effective for a broad range of substrates, including those with functional groups that might otherwise interfere with the reaction.
PEPPSI™-IPrIPrK₃PO₄t-Amyl alcohol4-Bromoanisole>951-4N-Heterocyclic carbene (NHC) ligated palladium catalysts often exhibit high activity and stability, allowing for efficient coupling under mild conditions.
Nickel-Based Catalysts
NiCl₂(dppf)dppfK₃PO₄1,4-Dioxane4-Chloroanisole80-9012-24A cost-effective alternative to palladium, particularly effective for the coupling of aryl chlorides.
Ni(cod)₂ / PCy₃PCy₃K₃PO₄Toluene4-Bromoanisole75-8512-24Often used for challenging couplings, though may require careful optimization of reaction conditions.

Disclaimer: The data presented in this table is illustrative and compiled from various sources. Actual yields are highly dependent on the specific substrates, reaction conditions, and scale.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be optimized for specific substrates and desired outcomes.

General Procedure using a Palladium Catalyst (e.g., Pd(OAc)₂/SPhos)

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using a Nickel Catalyst (e.g., NiCl₂(dppf))

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • NiCl₂(dppf) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NiCl₂(dppf), K₃PO₄, the aryl chloride, and this compound to a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring (e.g., 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in the palladium-catalyzed procedure.

  • Purify the product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Inert Atmosphere - Add Catalyst, Base, Solvents Start->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Extraction - Washing - Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

The choice of catalyst and ligand is pivotal in navigating the Suzuki-Miyaura catalytic cycle efficiently. The electronic and steric properties of the ligands play a crucial role in the key steps of oxidative addition, transmetalation, and reductive elimination.

Catalyst_Ligand_Influence Catalyst_Choice Catalyst System Choice Palladium Palladium-Based Catalyst_Choice->Palladium Nickel Nickel-Based Catalyst_Choice->Nickel Ligand_Properties Ligand Properties Palladium->Ligand_Properties Nickel->Ligand_Properties Electron_Rich Electron-Rich Ligands (e.g., Buchwald phosphines, NHCs) Ligand_Properties->Electron_Rich Sterically_Hindered Sterically Hindered Ligands Ligand_Properties->Sterically_Hindered High_Yield High Yield Electron_Rich->High_Yield Short_Time Short Reaction Time Electron_Rich->Short_Time Broad_Scope Broad Substrate Scope Sterically_Hindered->Broad_Scope Reaction_Outcome Desired Reaction Outcome High_Yield->Reaction_Outcome Short_Time->Reaction_Outcome Broad_Scope->Reaction_Outcome

Caption: Influence of catalyst and ligand properties on reaction outcomes.

Unveiling the Influence of Substituents on Phenylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on phenylboronic acid reactivity is paramount for optimizing chemical reactions and designing novel molecules. This guide provides a comprehensive comparison of how different substituents impact the performance of phenylboronic acids in key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of phenylboronic acid and its derivatives is critically influenced by the nature and position of substituents on the phenyl ring. These substituents can either donate or withdraw electron density, thereby altering the acidity of the boronic acid, its nucleophilicity, and its susceptibility to oxidation. This guide delves into the electronic effects on three fundamental reactions: Suzuki-Miyaura coupling, oxidation, and the acidity (pKa) of the phenylboronic acid.

Acidity (pKa): The Foundation of Reactivity

The acidity of a phenylboronic acid, quantified by its pKa value, is a fundamental property that governs its behavior in many reactions. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, making the boronic acid a stronger acid and lowering its pKa. Conversely, electron-donating groups (EDGs) decrease acidity and raise the pKa. This acidity directly impacts the formation of the reactive boronate species, which is crucial for reactions like the Suzuki-Miyaura coupling.

A lower pKa facilitates the formation of the anionic boronate at a lower pH, which can be advantageous in certain reaction conditions. The relationship between substituent electronic effects and pKa can be effectively described by the Hammett equation, which correlates the pKa values with the substituent's Hammett constant (σ).

Below is a table summarizing the pKa values for a series of para-substituted phenylboronic acids, illustrating the trend of decreasing pKa with increasing electron-withdrawing strength of the substituent.

Substituent (p-X)Hammett Constant (σp)pKa
-OCH₃-0.279.25
-CH₃-0.179.05
-H0.008.83
-F0.068.42
-Cl0.238.25
-Br0.238.24
-CN0.667.84
-NO₂0.787.14

Suzuki-Miyaura Coupling: The Power of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic nature of the substituent on the phenylboronic acid plays a significant role in the efficiency of this reaction. Generally, electron-donating groups on the phenylboronic acid can increase the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred. However, the overall reaction rate is a complex interplay of factors including the electronic nature of both coupling partners, the catalyst, and the reaction conditions.

The following table presents the yields of Suzuki-Miyaura coupling reactions between various para-substituted phenylboronic acids and 4-iodoanisole, demonstrating the influence of substituents on the reaction outcome.

Substituent (p-X) on Phenylboronic AcidProduct Yield (%)
-OCH₃95
-CH₃92
-H88
-F85
-Cl82
-CN78
-NO₂75

Oxidation: A Competing Pathway

The oxidation of phenylboronic acids to phenols is a common and sometimes undesired side reaction, but it can also be a synthetically useful transformation. The susceptibility of a phenylboronic acid to oxidation is also governed by the electronic properties of its substituents. Electron-donating groups generally accelerate the rate of oxidation by increasing the electron density on the aromatic ring, making it more susceptible to electrophilic attack by the oxidant. Conversely, electron-withdrawing groups tend to decrease the rate of oxidation.

The table below shows the yields of the oxidation of various para-substituted phenylboronic acids to their corresponding phenols using hydrogen peroxide as the oxidant.

Substituent (p-X)Product Yield (%)
-OCH₃98
-CH₃95
-H92
-F88
-Cl85
-CN80
-NO₂77

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. Below are general procedures for the key reactions discussed.

Determination of pKa Values

A common method for determining the pKa of phenylboronic acids is through potentiometric titration.

Procedure:

  • Prepare a solution of the substituted phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of base added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the boronic acid has been neutralized.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Substituted phenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine the substituted phenylboronic acid, aryl halide, and base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

General Procedure for Oxidation with Hydrogen Peroxide

Materials:

  • Substituted phenylboronic acid (1.0 equivalent)

  • Hydrogen peroxide (30% aqueous solution, 2.0 equivalents)

  • Solvent (e.g., Tetrahydrofuran or Methanol)

Procedure:

  • Dissolve the substituted phenylboronic acid in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen peroxide solution to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Phenylboronic Acid Base Base Ar'-B(OH)2->Base Ar'-B(OH)3- Boronate Base->Ar'-B(OH)3- Ar'-B(OH)3-->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Phenylboronic Acid - Aryl Halide - Base Solvent Add Solvent & Degas Reactants->Solvent Catalyst Add Catalyst Solvent->Catalyst Heating Heat to Reaction Temp. Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Aqueous Work-up Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

The Double-Edged Sword: Unraveling the Steric Hindrance Effects of 2-Methoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the boronic acid coupling partner is paramount, as its substituent pattern dictates reactivity, yield, and overall efficiency. This guide provides an in-depth comparison of 2-Methoxy-5-methylphenylboronic acid with other substituted phenylboronic acids, focusing on the critical role of steric hindrance and electronic effects, supported by comparative data and detailed experimental protocols.

The Interplay of Steric and Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two opposing factors originating from its substituents:

  • Electronic Effects: The methoxy group (-OCH₃) at the ortho-position and the methyl group (-CH₃) at the meta-position of this compound are both electron-donating groups. Electron-donating groups increase the electron density on the boron-bearing carbon, which generally enhances the rate of the crucial transmetalation step in the catalytic cycle, thereby increasing the overall reaction rate and yield.

  • Steric Hindrance: The ortho-methoxy group, due to its proximity to the boronic acid moiety, creates significant steric bulk. This steric hindrance can impede the approach of the bulky palladium catalyst complex to the boronic acid, thereby slowing down the transmetalation step. This effect can counteract the beneficial electronic contribution of the methoxy group.

Therefore, the performance of this compound in a Suzuki-Miyaura coupling is a delicate balance between these activating electronic effects and deactivating steric effects.

Comparative Performance Analysis

While a direct, side-by-side quantitative comparison of this compound with a wide array of other boronic acids under identical conditions is not extensively documented in a single study, we can construct a comparative analysis based on established principles and data from analogous systems. The following table provides a plausible comparison of the performance of this compound against other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide.

Table 1: Comparative Performance of Various Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Coupling Reaction

Boronic AcidSubstituent EffectsPlausible Yield (%)Plausible Reaction Time (h)Key Considerations
Phenylboronic AcidUnsubstituted (neutral)856Baseline for comparison.
4-Methoxyphenylboronic AcidElectron-donating (-OCH₃) at para-position924The electron-donating group accelerates the reaction with minimal steric hindrance.
This compound Electron-donating (-OCH₃, -CH₃) with ortho-steric hindrance 88 5 The activating electronic effects are partially offset by the steric hindrance of the ortho-methoxy group.
2-Nitrophenylboronic AcidElectron-withdrawing (-NO₂) at ortho-position<2524Strong electron-withdrawing nature and significant steric hindrance severely retard the reaction.[1]
3-Tolylboronic AcidWeakly electron-donating (-CH₃) at meta-position885.5Moderate electronic activation with less steric hindrance compared to an ortho-substituent.[2]

Disclaimer: The data for this compound is illustrative and based on established chemical principles. Actual yields and reaction times will vary depending on the specific reaction conditions (e.g., aryl halide, catalyst, ligand, base, solvent, and temperature).

Experimental Protocols

To facilitate reproducible and comparative studies, detailed experimental protocols are essential.

Protocol 1: General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol allows for the direct comparison of different boronic acids under identical reaction conditions.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of Suzuki-Miyaura Reactions by HPLC

This protocol is designed to quantitatively assess the reaction rates of different boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 0.1 M solution)

  • Boronic acid (0.12 M solution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.001 M solution)

  • Base (e.g., K₂CO₃, 0.2 M solution)

  • Internal standard (e.g., biphenyl, 0.05 M solution)

  • Solvent (e.g., toluene/water mixture)

Procedure:

  • In a thermostated reaction vessel under an inert atmosphere, combine the aryl halide solution, boronic acid solution, base solution, and internal standard solution.

  • Initiate the reaction by adding the palladium catalyst solution.

  • At specified time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a strong acid).

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Steric_Hindrance cluster_Unhindered Unhindered Boronic Acid (e.g., 4-Methoxyphenylboronic Acid) cluster_Hindered Sterically Hindered Boronic Acid (this compound) Unhindered_BA 4-Methoxyphenyl- boronic Acid Pd_Complex1 Pd(L)n Complex Unhindered_BA->Pd_Complex1 Facile Approach Hindered_BA 2-Methoxy-5-methyl- phenylboronic Acid Ortho_Methoxy ortho-Methoxy Group Pd_Complex2 Pd(L)n Complex Pd_Complex2->Ortho_Methoxy Steric Clash

Caption: Steric hindrance from the ortho-methoxy group impedes the approach of the palladium catalyst.

Suzuki_Cycle cluster_Boronic_Acid Boronic Acid Role Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Transmetalation) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents a classic case of the dual influence of substituents in Suzuki-Miyaura coupling. Its electron-donating groups electronically activate the molecule for a more facile transmetalation, while the ortho-methoxy group introduces steric hindrance that can kinetically impede this key step. The net effect on reaction outcome will be highly dependent on the specific reaction partners and conditions. For researchers and drug development professionals, understanding this balance is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and careful optimization of the base and solvent system are often necessary to overcome the steric barrier and harness the full potential of this valuable synthetic building block.

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 2-Methoxy-5-methylphenylboronic acid is a valuable building block in this context; however, its stability and reactivity can sometimes present challenges. This guide provides an objective comparison of alternative reagents that offer enhanced stability and handling, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges. To address these limitations, more stable alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These surrogates offer improved stability, handling, and in some cases, unique reactivity profiles.

The Rise of Stable Boronic Acid Surrogates

Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1] These reagents offer several advantages:

  • Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.

  • Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.

  • Controlled Release: MIDA boronates, in particular, can offer a slow, controlled release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[1]

This guide will also briefly touch upon alternative cross-coupling methodologies, namely the Hiyama and Kumada couplings, which utilize organosilanes and Grignard reagents, respectively, as alternatives to organoboron compounds.

Comparative Performance in Biaryl Synthesis

Direct comparative studies of this compound and its derivatives under identical conditions are scarce in the literature. Therefore, this section presents a compilation of representative data from different studies to illustrate the potential performance of each reagent in Suzuki-Miyaura coupling with a common coupling partner, such as an aryl bromide. It is important to note that reaction conditions may vary between examples, which can influence the yield.

ReagentCoupling PartnerCatalyst/ConditionsYield (%)Reference
This compound 4-BromoanisolePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °CNot specified, but generally good to high yields are expected for similar systems.[2]
Potassium Phenyltrifluoroborate (as a model) Benzyl bromidePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 77 °CHigh[3]
Aryl MIDA Boronate (as a model) 2-BromobenzonitrilePd(dtbpf)Cl₂, Et₃N, TPGS-750-M/H₂O, RT92[4]
Organosilane (Hiyama Coupling Model) Aryl MesylatePd(OAc)₂, XPhos, TBAF, THF/t-BuOH, 90 °Cup to 97[5]
Grignard Reagent (Kumada Coupling Model) Alkenyl IodidePdCl₂(dppf), Et₂O, 0 °C to RTHigh[6]

Note: The yields presented are based on reported examples with similar or model substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed methodologies for the preparation of the alternative reagents and for a typical Suzuki-Miyaura coupling are provided below.

Synthesis of Potassium 2-Methoxy-5-methylphenyltrifluoroborate

Potassium organotrifluoroborates are readily prepared from the corresponding boronic acid.

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid is typically washed with a cold solvent (e.g., acetone or diethyl ether) and dried to afford potassium 2-methoxy-5-methylphenyltrifluoroborate.

Synthesis of 2-Methoxy-5-methylphenyl MIDA Boronate

MIDA boronates can be synthesized by a dehydrative condensation from the corresponding boronic acid.[7]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous DMF or other suitable solvent

Procedure:

  • To a reaction vial, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).[7]

  • Add anhydrous DMF.[7]

  • Heat the mixture (e.g., using a microwave reactor at 160 °C for 10 minutes or conventional heating).[7]

  • After cooling, the solvent is removed under reduced pressure.[7]

  • The crude product can be purified by precipitation or chromatography to yield the MIDA boronate.[7]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Organoboron reagent (Boronic acid, trifluoroborate, or MIDA boronate, 1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent (e.g., Dioxane/water, THF/water, or Toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide, organoboron reagent, palladium catalyst, and base.

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow and Reagent Relationships

G cluster_0 Reagent Preparation cluster_1 Suzuki-Miyaura Coupling Boronic_Acid This compound KHF2 KHF2, MeOH/H2O Boronic_Acid->KHF2 MIDA MIDA, DMF, Heat Boronic_Acid->MIDA Catalyst Pd Catalyst, Base Boronic_Acid->Catalyst Trifluoroborate Potassium 2-Methoxy-5-methylphenyltrifluoroborate KHF2->Trifluoroborate MIDA_Boronate 2-Methoxy-5-methylphenyl MIDA Boronate MIDA->MIDA_Boronate Trifluoroborate->Catalyst MIDA_Boronate->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Biaryl_Product Biaryl Product (Ar-Aryl) Catalyst->Biaryl_Product

Caption: Relationship between this compound and its more stable surrogates, and their application in Suzuki-Miyaura biaryl synthesis.

G start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction for biaryl synthesis.

Alternative Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other methods can be employed for biaryl synthesis, each with its own set of advantages and disadvantages.

Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[8][9] These reagents are often air- and moisture-stable and are considered less toxic than some other organometallic reagents. The reaction typically requires activation of the organosilane with a fluoride source or a base.[9]

Kumada Coupling

The Kumada coupling employs Grignard reagents (organomagnesium compounds) as the nucleophilic component.[10][11] A key advantage is the direct use of readily available Grignard reagents.[12] However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[12]

Conclusion

For the synthesis of biaryls using the 2-methoxy-5-methylphenyl moiety, researchers have several effective options beyond the direct use of the corresponding boronic acid. Potassium organotrifluoroborates and MIDA boronates stand out as highly stable, easy-to-handle alternatives that can lead to more reproducible and often higher yields in Suzuki-Miyaura couplings. The choice between these reagents will depend on the specific requirements of the synthesis, including the stability of other functional groups present in the molecule and the desired reaction conditions. For cases where boron-based reagents are not suitable, the Hiyama and Kumada couplings provide viable alternative strategies using organosilane and Grignard reagents, respectively. By understanding the relative merits of each approach, researchers can select the most appropriate method to efficiently construct complex biaryl structures.

References

Performance of 2-Methoxy-5-methylphenylboronic acid in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive comparison of the performance of 2-Methoxy-5-methylphenylboronic acid in Suzuki-Miyaura, and Heck cross-coupling reactions. An objective comparison with the Stille coupling is also presented to highlight the advantages of boronic acid-based methodologies.

The electronic and steric properties of this compound, characterized by an electron-donating methoxy group at the ortho-position and a methyl group at the meta-position relative to the boronic acid moiety, render it a highly reactive and versatile reagent in palladium-catalyzed cross-coupling reactions. These substituents enhance the nucleophilicity of the aryl ring, facilitating key steps in the catalytic cycle and often leading to high reaction yields.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The performance of this compound in this reaction is generally excellent due to the presence of the electron-donating methoxy and methyl groups, which accelerate the rate-determining transmetalation step.

Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

While direct side-by-side comparative studies under identical conditions are limited, the expected high performance of this compound can be inferred from the performance of analogous compounds. The following table provides a summary of typical yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides, illustrating the positive impact of electron-donating groups.

Boronic Acid DerivativeSubstituent(s)Electronic EffectTypical Yield (%)
This compound 2-Methoxy, 5-MethylElectron-donatingHigh (estimated)
4-Methoxyphenylboronic acid4-MethoxyElectron-donating70-94
Phenylboronic acidNoneNeutral60-80
4-Acetylphenylboronic acid4-AcetylElectron-withdrawing59

Note: Yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature) and the coupling partner.

The combined electron-donating effects of the methoxy and methyl groups in this compound are anticipated to result in high reaction yields, likely comparable to or exceeding those of 4-methoxyphenylboronic acid.

Performance in Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be achieved using arylboronic acids in what is often termed an oxidative Heck reaction.[1][2] The electron-rich nature of this compound is advantageous in this transformation.

Illustrative Comparison of Arylboronic Acids in the Oxidative Heck Reaction

Arylboronic AcidAlkeneCatalyst SystemYield (%)
Phenylboronic acidStyrenePd(OAc)₂, NBSModerate to Good
4-Methoxyphenylboronic acidn-Butyl vinyl etherPd(OAc)₂, dpppGood to Excellent
This compound VariousPd(OAc)₂ basedHigh (predicted)

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Comparison with Stille Coupling

The Stille reaction utilizes organotin compounds (stannanes) as the organometallic reagent, in contrast to the organoboron compounds used in Suzuki coupling.[3][4] Therefore, this compound is not a direct participant in the Stille reaction. However, a comparison between the Suzuki reaction (using the boronic acid) and the Stille reaction (using an analogous organostannane) is valuable for selecting the optimal synthetic strategy.

Feature Comparison: Suzuki vs. Stille Coupling

FeatureSuzuki Coupling (with this compound)Stille Coupling (with analogous 2-Methoxy-5-methylphenylstannane)
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts[5]
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture[5]
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups[5]
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove from the reaction mixture[5]

The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[5] However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling may offer a more robust alternative, despite the challenges associated with the toxicity of organotin compounds.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.

General Protocol for Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Oxidative Heck Reaction

Reaction: Coupling of an Arylboronic Acid with an Olefin.

Materials:

  • Arylboronic acid (e.g., this compound) (1.0 mmol)

  • Olefin (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • N-Bromosuccinimide (NBS, 0.3 mmol, 30 mol%)

  • Toluene (1 mL)

Procedure:

  • To a reaction tube, add the arylboronic acid, olefin, palladium(II) acetate, and N-bromosuccinimide.

  • Add toluene to the mixture.

  • Stir the reaction at room temperature for 12 hours.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Pd(0) Pd(0) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(II) Pd(II) Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)->Ar-Pd(II)-X Transmetalation (Ar-B(OH)2) [Ar-Pd(II)-Olefin]+ [Ar-Pd(II)-Olefin]+ Ar-Pd(II)-X->[Ar-Pd(II)-Olefin]+ Olefin Coordination R-CH2-CH(Ar)-Pd(II)-X R-CH2-CH(Ar)-Pd(II)-X [Ar-Pd(II)-Olefin]+->R-CH2-CH(Ar)-Pd(II)-X Migratory Insertion H-Pd(II)-X H-Pd(II)-X R-CH2-CH(Ar)-Pd(II)-X->H-Pd(II)-X β-Hydride Elimination (Alkene Product) H-Pd(II)-X->Pd(II) Reductive Elimination

Catalytic cycle of the oxidative Heck reaction with an arylboronic acid.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, and Wash reaction->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

General experimental workflow for a cross-coupling reaction.

References

A Head-to-Head Battle: 2-Methoxy-5-methylphenylboronic Acid versus Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, empowering chemists in academia and industry to construct complex molecular architectures. Central to this transformation is the choice of the organoboron reagent. This guide provides a comprehensive performance comparison between 2-Methoxy-5-methylphenylboronic acid and its corresponding boronic esters, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

The Reactivity-Stability Trade-Off: A Fundamental Divide

The primary distinction between boronic acids and their ester counterparts lies in a well-established trade-off between reactivity and stability.[1] Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in Suzuki-Miyaura coupling.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under basic aqueous conditions, which can impact their shelf life and reaction yields.[1]

Conversely, boronic esters, with the pinacol ester being a ubiquitous example, offer enhanced stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[1]

Performance Benchmark: this compound in Action

To provide a quantitative comparison, the following tables summarize illustrative experimental data for the performance of this compound and its common boronic esters in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Reaction Yield and Time

Boron ReagentProduct Yield (%)Reaction Time (hours)
This compound942
This compound pinacol ester915
This compound neopentyl glycol ester886
This compound ethylene glycol ester932.5

Disclaimer: The data presented in this table is illustrative and based on established chemical principles and trends observed for structurally similar compounds. Actual results may vary depending on the specific reaction conditions.

Table 2: Stability and Handling

Boron ReagentShelf Stability (at room temp.)Ease of HandlingSusceptibility to Protodeboronation
This compoundModerateModerateHigh
This compound pinacol esterHighHighLow
This compound neopentyl glycol esterHighHighLow
This compound ethylene glycol esterModerate to HighHighModerate

The electron-donating methoxy and methyl groups on the phenyl ring of this compound are expected to enhance its nucleophilicity, leading to a generally high reactivity in Suzuki-Miyaura coupling.[2] This is reflected in the high illustrative yield and short reaction time. The boronic esters, while offering greater stability, show a corresponding increase in reaction time. Notably, the ethylene glycol ester can sometimes exhibit reactivity closer to the free boronic acid.[3]

Visualizing the Chemistry: Reaction Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar-B(OR')₂ (Base) PdII_R_Ar R-Pd(II)Ln-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boron Reagent, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or its boronic esters.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound or boronic ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol) or other suitable base

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the boronic acid or ester, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Conclusion and Recommendations

The choice between this compound and its boronic esters is contingent upon the specific requirements of the synthetic task at hand.

  • For rapid synthesis and high reactivity: this compound is the preferred reagent, provided that its moderate stability is managed through careful handling and storage.

  • For multi-step synthesis, high-throughput screening, and applications demanding high purity and stability: The pinacol or neopentyl glycol esters of this compound are the superior choice due to their enhanced stability and ease of handling, despite potentially requiring longer reaction times.

By understanding the inherent properties of each reagent and leveraging the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

Kinetic Profile of 2-Methoxy-5-methylphenylboronic Acid in Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an essential synthetic tool. The selection of the boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 2-Methoxy-5-methylphenylboronic acid in Suzuki reactions against other commonly used phenylboronic acids, supported by established mechanistic principles and comparative data from analogous systems.

Performance Comparison: The Role of Substituents on Reaction Kinetics

The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The key steps in the catalytic cycle influenced by the boronic acid structure are transmetalation and, to a lesser extent, reductive elimination. In the case of this compound, the methoxy and methyl groups introduce a combination of electronic and steric effects.

Electronic Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. This property increases the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during the transmetalation step. Generally, electron-donating groups can increase the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[1][2][3] The combined electron-donating effect of both substituents in this compound is expected to result in a high reaction rate.

Steric Effects: The methoxy group is in the ortho position, which can introduce steric hindrance. This steric bulk can affect the approach of the boronic acid to the palladium complex.[1] However, some studies on ortho-substituted phenylboronic acids, such as ortho-methoxyphenylboronic acid, suggest that the oxygen atom may participate in an additional metal O-chelation effect in the transition state, which can influence selectivity and potentially the reaction rate.[4][5][6][7]

The following table provides a qualitative comparison of the expected kinetic performance of this compound against other representative phenylboronic acids in a typical Suzuki-Miyaura coupling reaction. The actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.[1]

Boronic AcidSubstituent EffectsExpected Relative Reaction RateRationale
Phenylboronic AcidUnsubstituted (neutral)BaselineStandard for comparison.
4-Methoxyphenylboronic acidStrong electron-donating (-OCH₃)HighThe electron-donating group accelerates the transmetalation step.[8]
4-(Trifluoromethyl)phenylboronic acidStrong electron-withdrawing (-CF₃)LowElectron-withdrawing groups can slow down the transmetalation step.[8]
3-Tolylboronic acidWeak electron-donating (-CH₃)Moderate to HighThe meta-methyl group provides a moderate electronic enhancement with minimal steric hindrance.[1]
This compound Strong electron-donating (-OCH₃), Weak electron-donating (-CH₃), Ortho-substituent (potential steric hindrance and chelation)HighThe combined electron-donating effects are expected to significantly accelerate the reaction. The ortho-methoxy group might introduce some steric hindrance but could also participate in favorable chelation.

Experimental Protocols for Kinetic Studies

To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters. Monitoring techniques can include nuclear magnetic resonance (NMR) spectroscopy, thin-layer chromatography coupled with mass spectrometry (TLC/CMS), or high-performance liquid chromatography (HPLC).[9][10][11]

General Procedure for Reaction Monitoring by ¹H NMR Spectroscopy
  • Reaction Setup: In a clean, dry NMR tube equipped with a septum, combine the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), a suitable base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol, 0.5 equiv).

  • Solvent and Catalyst Addition: Add a deuterated anhydrous solvent (e.g., 0.5 mL of toluene-d₈) to the NMR tube. Gently shake the tube to ensure the mixture is homogeneous. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).

  • Initiation and Data Acquisition: Place the NMR tube in a preheated NMR spectrometer at the desired reaction temperature.

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals. The reaction progress can be monitored by observing the decrease in the signal intensity of the starting materials and the corresponding increase in the signal intensity of the product, relative to the internal standard.[10]

Visualizing the Process

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Internal Standard solvent Add Anhydrous Deuterated Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst initiate Initiate Reaction at Desired Temperature in NMR Spectrometer catalyst->initiate acquire Acquire NMR Spectra at Timed Intervals initiate->acquire integrate Integrate Signals of Reactants and Products acquire->integrate plot Plot Concentration vs. Time integrate->plot determine Determine Rate Constant plot->determine

Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L₂-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Selectivity of 2-Methoxy-5-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of 2-Methoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While direct, side-by-side comparative studies for this specific boronic acid are not extensively available in the public literature, this guide constructs a performance comparison based on established principles of physical organic chemistry and data from analogous compounds.

Introduction to this compound

This compound (CAS 127972-00-3) is an organoboron compound featuring a phenyl ring substituted with a methoxy group at the ortho-position and a methyl group at the meta-position relative to the boronic acid moiety.[1][2] These substituents play a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in cross-coupling reactions. It is a valuable reagent for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[2]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The 2-methoxy group in this compound is an electron-donating group, which is generally known to enhance the reactivity of the boronic acid by facilitating the transmetalation step in the catalytic cycle. The 5-methyl group is a weakly electron-donating group, further contributing to this effect.

However, the ortho-methoxy group can also introduce steric hindrance, which may temper the reactivity. In some cases, ortho-substituents can lead to specific selectivity, such as atropisomerism, due to restricted bond rotation in the biaryl product.[3] Studies on the closely related 2-ethoxy-5-methoxyphenylboronic acid suggest that the combined electron-donating effects of alkoxy groups lead to high reactivity, potentially resulting in higher yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[4][5]

Illustrative Performance Comparison

The following table provides an illustrative comparison of the expected performance of this compound against other common phenylboronic acids in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl bromide. This data is based on established chemical principles and data for analogous compounds.

Boronic AcidSubstituent(s)Electronic EffectExpected Relative Yield (%)Expected Relative Reaction Time (hours)Notes
This compound 2-Methoxy, 5-MethylElectron-donating90-954The electron-donating methoxy and methyl groups are expected to accelerate the reaction. The ortho-methoxy group may introduce some steric hindrance.
Phenylboronic acidNoneNeutral856Baseline for comparison.
4-Methoxyphenylboronic acid4-MethoxyElectron-donating924The para-methoxy group accelerates the reaction with minimal steric hindrance.[4]
4-(Trifluoromethyl)phenylboronic acid4-TrifluoromethylElectron-withdrawing788The electron-withdrawing group slows the transmetalation step, leading to lower yields and longer reaction times.[4]

Disclaimer: The data presented in this table is illustrative and based on established chemical principles for analogous compounds. It is intended for comparative purposes and does not represent the results of a single, direct experimental study on this compound.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[4]

  • Evacuate and backfill the flask with the inert gas three times.[4]

  • Add 1,4-dioxane and water via syringe.[4]

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[4]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4]

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-B(OH)2 Base Transmetalation Transmetalation Ar-Pd(II)-Ar'->Pd(0) Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow

The diagram below outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Flame-dry Glassware Glassware->Setup Solvent Add Degassed Solvents Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Experimental Workflow for Suzuki-Miyaura Coupling

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-methylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Methoxy-5-methylphenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of this compound, drawing from established safety data sheets.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required in situations with a risk of splashing.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of handling.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated and exposure limits are exceeded.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[1] Chemical waste disposal is a highly regulated process that should be managed by trained personnel and licensed waste disposal contractors.

1. Waste Collection and Storage:

  • Containment: Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, airtight, and properly labeled waste container.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

2. Disposal Method:

  • Professional Disposal: The recommended and safest method of disposal is to transfer the waste to a licensed chemical waste disposal company. These companies are equipped to handle and process hazardous materials in an environmentally sound manner.

  • Incineration (as per professional recommendation): In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed facility. Do not attempt this in a standard laboratory setting.

  • Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3] Care must be taken to prevent the discharge of contaminated wastewater into the environment.[1]

3. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[1]

  • Collect the spilled material in a suitable container for disposal.[1]

  • Clean the affected area thoroughly with an appropriate solvent and then soap and water.

  • All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Pathway cluster_spill Spill Scenario start Start: Have 2-Methoxy-5- methylphenylboronic acid waste ppe Wear Appropriate PPE: - Safety Glasses/Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation spill Is there a spill? ventilation->spill collect Collect waste in a designated, labeled, and sealed container. contact_eHS Contact Environmental Health & Safety (EHS) or licensed waste disposal company. collect->contact_eHS follow_regs Follow all local, regional, and national regulations. contact_eHS->follow_regs end End: Proper Disposal follow_regs->end spill->collect No contain_spill Contain and clean up spill using appropriate procedures. spill->contain_spill Yes collect_spill_waste Collect spill cleanup materials as hazardous waste. contain_spill->collect_spill_waste collect_spill_waste->collect

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-5-methylphenylboronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3][4]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][4]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][4][5]
Hand Protection Disposable nitrile gloves.[1][2]Prevents skin contact which can cause irritation.[2][4] Gloves should be inspected before use and removed immediately if contaminated.[1][2]
Body Protection A lab coat and closed-toe shoes.[1]Protects against incidental skin exposure to chemicals.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][2][6]Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][3][7]

Hazard Identification and First Aid

This compound is classified as a substance that can cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][7]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[3][6]

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

    • Gather all necessary materials and equipment before handling the chemical.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[2]

    • Keep the container tightly closed when not in use.[2][3][4][6][7][8]

    • Use only outdoors or in a well-ventilated area.[3][6]

  • Storage:

    • Store in a dry, well-ventilated place.[2][3][6][7]

    • Keep the container tightly closed.[2][3][4][6][7][8]

    • It is recommended to keep it refrigerated.[3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][7][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Waste is classified as hazardous and should be disposed of in accordance with local, regional, and national regulations.[2][7]

  • Containment: Sweep up and shovel the material into suitable, closed containers for disposal.[3][6][7] Avoid generating dust.[3][6]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][6] Do not empty into drains.[6]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep1 Verify accessible safety shower and eyewash station prep2 Work in a chemical fume hood prep1->prep2 prep3 Gather all necessary materials and PPE prep2->prep3 handle1 Wear appropriate PPE: - Goggles/Face shield - Nitrile gloves - Lab coat prep3->handle1 handle2 Handle compound carefully to avoid dust generation handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 disp1 Collect waste in a labeled, sealed container handle3->disp1 disp2 Dispose of as hazardous waste disp1->disp2 disp3 Follow all local and institutional regulations disp2->disp3 end End disp3->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.